molecular formula C10H7BrN2 B1286401 5-Bromo-2-phenylpyrimidine CAS No. 38696-20-7

5-Bromo-2-phenylpyrimidine

货号: B1286401
CAS 编号: 38696-20-7
分子量: 235.08 g/mol
InChI 键: ZZKCBZDJCZZPSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-phenylpyrimidine is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCBZDJCZZPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559685
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38696-20-7
Record name 5-Bromo-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and materials science research.

Core Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom, makes it particularly suitable for various cross-coupling reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

PropertyValueSource(s)
CAS Number 38696-20-7[1]
Molecular Formula C₁₀H₇BrN₂[1]
Molecular Weight 235.08 g/mol [1]
Appearance Off-white to beige crystalline powder[2]
Melting Point 83-84 °C[3]
Boiling Point 232 °C at 760 mmHg[1]
Density 1.494 g/cm³[3]
Storage Room temperature, dry and sealed[1]
Spectroscopic Data
  • ¹H NMR (400 MHz, CHLOROFORM-d): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)

  • Mass Spectrometry (MS): (M+H)⁺: 234.98

Reactivity and Synthesis

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the pyrimidine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis of this compound

A common synthetic route to this compound involves a Suzuki coupling reaction between a dihalogenated pyrimidine and phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki Coupling

  • Reactants: 5-bromo-2-iodopyrimidine (1.0 eq), Phenylboronic acid (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), 2M Sodium Carbonate solution, Toluene.

  • Procedure:

    • To a flask containing a stirred solution of 5-bromo-2-iodopyrimidine in toluene, add phenylboronic acid and the 2M sodium carbonate solution.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the reaction mixture to reflux (approximately 115 °C) and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis:

Synthesis Workflow of this compound A Reactants (5-bromo-2-iodopyrimidine, Phenylboronic acid, Na2CO3, Toluene) B Degassing (Ar or N2) A->B C Catalyst Addition (Pd(PPh3)4) B->C D Reaction (Reflux, 16-24h) C->D E Workup (Extraction) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Key Reactions

This compound is a versatile intermediate for introducing the 2-phenylpyrimidine moiety into larger molecules. The bromine atom at the 5-position is readily displaced through various palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Cross-Coupling

  • Reactants: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system.

    • Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Dry and concentrate the organic layer, and purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: this compound (1.0 eq), Amine (1.1-1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., Sodium tert-butoxide, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • To a dry flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

    • Add the this compound, amine, and solvent.

    • Degas the mixture and heat to 80-110 °C, stirring until the starting material is consumed.

    • Cool the reaction, filter through celite to remove palladium residues, and concentrate.

    • Purify the product via column chromatography.

Applications in Drug Discovery

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a key starting material for the synthesis of kinase inhibitors, which are crucial in cancer therapy.[1]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Overexpression or dysregulation of BTK is implicated in various B-cell malignancies.[4]

BTK Signaling Pathway and Inhibition:

The BCR signaling pathway is initiated by antigen binding, leading to the activation of Src-family kinases which then phosphorylate BTK.[4] Activated BTK subsequently phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades that promote B-cell proliferation and survival.[4] Inhibitors derived from 2-phenylpyrimidine can block the activity of BTK, thereby halting this signaling cascade and inducing apoptosis in malignant B-cells.[4]

BTK Signaling Pathway Inhibition BCR B-cell Receptor (BCR) Src Src-family Kinases BCR->Src BTK Bruton's Tyrosine Kinase (BTK) Src->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenylpyrimidine Derivative (Inhibitor) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically involves a palladium-catalyzed cross-coupling reaction to introduce a pharmacophoric group at the 5-position.

Kinase Inhibitor Synthesis Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized 2-Phenylpyrimidine Coupling->Intermediate Partner Coupling Partner (Boronic Acid, Amine, etc.) Partner->Coupling Modification Further Chemical Modification (Optional) Intermediate->Modification Final Kinase Inhibitor Intermediate->Final Modification->Final

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel therapeutics, particularly kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science.

References

physical properties of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for property determination, and illustrates a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic aromatic compound. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and a phenyl group, dictates its physical properties and reactivity.

PropertyValueReference
Molecular Formula C₁₀H₇BrN₂[1]
Molecular Weight 235.08 g/mol [1]
CAS Number 38696-20-7[1]
Appearance White solid[1]
Melting Point 83-84 °C[1]
Boiling Point 232 °C at 760 mmHg[1]
Density 1.494 g/cm³[1]
Flash Point 94.194 °C[1]
XLogP3 2.9[1]
Topological Polar Surface Area (TPSA) 25.8 Ų[1]

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents. However, qualitative solubility can be inferred from solvents used in its synthesis and purification. It is shown to be soluble in solvents such as ethyl acetate, chloroform, and toluene, which are used during reaction workups and purification.[1] For precise applications in reaction chemistry, purification, and formulation, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Equilibrium Gravimetric Method)

This protocol provides a generalized method for accurately determining the solubility of this compound in a specific organic solvent at a constant temperature.

1. Materials and Equipment:

  • This compound

  • Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, DMF, ethyl acetate, chloroform)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Pre-weighed evaporation dishes

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.

  • Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

  • Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the dried solute. The difference between this mass and the initial mass of the dish is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

1. Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample, finely powdered

2. Procedure (Using Mel-Temp Apparatus):

  • Sample Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating: Turn on the apparatus and set the heating rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.

  • Accurate Measurement: For the final measurement, allow the apparatus to cool below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Synthesis of this compound via Suzuki Coupling

A common and efficient method for synthesizing this compound is the Suzuki coupling reaction.

1. Reagents and Materials:

  • 5-Bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked flask, reflux condenser, and nitrogen/argon supply

2. Procedure:

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-bromo-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), toluene, and the 2M aqueous sodium carbonate solution (2.0 eq).

  • Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 115°C) and stir vigorously for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition it between an organic solvent like chloroform or ethyl acetate and brine.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a solvent system like hexanes/ethyl acetate, to yield this compound as a white solid.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via a Suzuki coupling reaction.

Synthesis_Workflow node_reagents Reactants: 5-Bromo-2-iodopyrimidine Phenylboronic acid node_reaction Suzuki Coupling Reaction node_reagents->node_reaction node_catalyst Catalyst System: Pd(PPh₃)₄ 2M Na₂CO₃ (Base) node_catalyst->node_reaction node_solvent Solvent: Toluene node_solvent->node_reaction node_workup Aqueous Workup (Extraction with EtOAc) node_reaction->node_workup Reaction Mixture node_conditions Conditions: Reflux (~115°C) Inert Atmosphere (N₂) 16-24 hours node_conditions->node_reaction node_purification Purification (Silica Gel Chromatography) node_workup->node_purification Crude Product node_product Final Product: This compound node_purification->node_product Pure Product

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 5-Bromo-2-phenylpyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-phenylpyrimidine, a key building block in medicinal chemistry and materials science. This document details its fundamental chemical properties, provides an illustrative synthetic protocol, and visualizes its role in chemical synthesis.

Core Chemical Properties

This compound is a substituted pyrimidine derivative with significant applications in the synthesis of complex organic molecules. Its chemical characteristics are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₇BrN₂[1][2]
Molecular Weight 235.08 g/mol [1]
CAS Number 38696-20-7[1][2]
Appearance White Solid[2]
Melting Point 83-84 °C[2]
Boiling Point 232 °C at 760 mmHg[1][2]
Purity Typically ≥95%[1]

Synthetic Protocol: Suzuki Coupling for this compound

The synthesis of this compound can be achieved via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.[2]

Materials:

  • 5-bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) aqueous solution

  • Toluene

Procedure:

  • In a three-necked flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.0 equivalent), phenylboronic acid (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) in toluene.

  • Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).

  • Degas the reaction mixture and replace the atmosphere with an inert gas, such as nitrogen.

  • Heat the mixture to reflux (approximately 115 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction may require several hours to reach completion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, can then be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps and components in the synthesis of this compound via the Suzuki coupling reaction.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product r1 5-Bromo-2-iodopyrimidine p1 Suzuki Coupling (Reflux) r1->p1 r2 Phenylboronic Acid r2->p1 c1 Pd(PPh₃)₄ Catalyst c1->p1 b1 Na₂CO₃ (Base) b1->p1 s1 Toluene (Solvent) s1->p1 prod This compound p1->prod

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-phenylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and material science applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for its determination, alongside general solubility considerations for related compounds. This will enable researchers to generate precise solubility data essential for process development, formulation, and quality control.

Introduction to this compound

This compound (CAS No: 38696-20-7) is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.09 g/mol .[1][2] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a phenyl group, makes it a versatile building block in organic synthesis. It is particularly utilized in the development of kinase inhibitors for cancer therapy and in the creation of novel agrochemicals and materials for electronic applications.[2][3][4] An understanding of its solubility in various organic solvents is critical for its effective use in these synthetic pathways.

Qualitative Solubility and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇BrN₂[1]
Molecular Weight235.09 g/mol [1]
Melting Point83-84 °C[1]
Boiling Point232 °C at 760 mmHg[1][2]
AppearanceWhite solid[1]

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[5][7][8] For instance, the solubility of some pyrimidine derivatives was found to be highest in N,N-dimethylformamide (DMF), followed by methanol, and then carbon tetrachloride.[7][8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is necessary. The isothermal equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and robust technique.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.

    • Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate the process.

    • Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the solid residue.

    • Repeat the drying and weighing cycles until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of solution withdrawn) * 100

    • Alternatively, solubility can be expressed in other units such as mg/mL or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Weigh filtered solution F->G H Evaporate solvent to dryness G->H I Weigh solid residue H->I J Calculate Solubility I->J

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a robust experimental protocol for its determination. By following the detailed methodology, researchers and drug development professionals can generate the necessary data to optimize reaction conditions, purification processes, and formulation strategies. The provided workflow diagram offers a clear visual representation of the steps involved in this critical experimental process. The general solubility trends of related pyrimidine derivatives suggest that solvents like DMF and methanol may be effective, but empirical determination is paramount for accurate and reliable results.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-phenylpyrimidine from 5-bromo-2-iodopyrimidine. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.

Reaction Overview

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 5-bromo-2-iodopyrimidine with phenylboronic acid. This reaction, a staple in medicinal chemistry and materials science, offers a versatile and efficient means to introduce an aryl substituent onto the pyrimidine ring. The presence of two different halogen atoms on the pyrimidine core allows for selective functionalization, with the more reactive carbon-iodine bond preferentially undergoing oxidative addition to the palladium catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.

ParameterValueReference
Reactants
5-bromo-2-iodopyrimidine1.97 g[1]
10.0 g[1]
Phenylboronic acid0.85 g[1]
4.25 g[1]
Catalyst
Tetrakis(triphenylphosphine)palladium(0)0.081 g (initially)[1]
0.405 g[1]
Base
2M Sodium Carbonate (aq)7.0 mL[1]
35 mL[1]
Solvent
Toluene18 mL[1]
150 mL[1]
Reaction Conditions
TemperatureReflux[1]
115 °C[1]
Reaction Time8 hours (with catalyst additions)[1]
16 hours[1]
Yield
Yield of this compound47.3%[1]
Not specified (crude product was an orange oil)[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M Sodium Carbonate aqueous solution

  • Toluene

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 200-mL three-neck flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.97 g), phenylboronic acid (0.85 g), 2M aqueous sodium carbonate solution (7.0 mL), and toluene (18 mL).[1]

  • Inert Atmosphere: Replace the atmosphere within the flask with nitrogen.

  • Degassing: Stir the mixture under reduced pressure to degas the solution.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.081 g) to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Additional portions of the catalyst may be added during the reaction to ensure completion.[1]

  • Workup: After the reaction is complete, cool the solution to room temperature. Add distilled water and dichloromethane and stir.[1]

  • Extraction: Separate the organic layer and wash it with distilled water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the magnesium sulfate and evaporate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the solid this compound.[1]

Visualizations

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling reactant1 5-Bromo-2-iodopyrimidine product This compound reactant1->product Suzuki Coupling reactant2 Phenylboronic Acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base Na2CO3 (aq) base->product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants, Base, and Solvent inert Establish Inert Atmosphere (N2) setup->inert degas Degas Solution inert->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst reflux Reflux for 8-16 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool extract Add H2O & CH2Cl2, Separate Layers cool->extract wash Wash Organic Layer with H2O extract->wash dry Dry with MgSO4 wash->dry concentrate Evaporate Solvent dry->concentrate purify Silica Gel Column Chromatography concentrate->purify final_product This compound purify->final_product Isolate Pure Product

Caption: Workflow for the synthesis and purification of this compound.

References

5-Bromo-2-phenylpyrimidine: A Core Building Block for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyrimidine is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of pharmaceutical agents.[1][2][3] Its unique chemical structure, featuring a reactive bromine atom and a phenyl group on the pyrimidine core, allows for diverse functionalization, making it an invaluable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the creation of kinase inhibitors and other medicinally relevant molecules.[1][4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38696-20-7[6]
Molecular Formula C₁₀H₇BrN₂[6]
Molecular Weight 235.09 g/mol [6]
Appearance White solid[6]
Melting Point 83-84 °C[6]
Boiling Point 232 °C at 760 mmHg[1]
Purity ≥95% - 99% min[1][2]

Table 2: Spectroscopic Data for this compound

TypeDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 8.83 (s, 2H), 8.41-8.39 (m, 2H), 7.50-7.48 (m, 3H)[6]

Synthesis of this compound

The primary synthetic route to this compound involves a palladium-catalyzed Suzuki coupling reaction. This method offers high yields and purity.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol is based on established literature procedures for Suzuki coupling reactions.[6][7]

Materials:

  • 5-bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) aqueous solution

  • Toluene

  • Nitrogen gas

  • Standard reflux apparatus

Procedure:

  • To a 200-mL three-neck flask equipped with a reflux condenser, add 5-bromo-2-iodopyrimidine (1.97 g), phenylboronic acid (0.85 g), 2M aqueous sodium carbonate solution (7.0 mL), and toluene (18 mL).

  • Replace the atmosphere in the flask with nitrogen.

  • Degas the mixture by stirring under reduced pressure.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.081 g) to the mixture.

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is incomplete, additional portions of Pd(PPh₃)₄ may be added, followed by further refluxing.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Partition the mixture between chloroform and brine.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Table 3: Representative Suzuki Coupling Reaction Data

ReactantsCatalystBaseSolventTime (h)YieldReference
5-bromo-2-iodopyrimidine, Phenylboronic acidPd(PPh₃)₄2M Na₂CO₃Toluene16Not specified[6]

Key Pharmaceutical Applications and Reactions

This compound serves as a versatile scaffold for the synthesis of various biologically active molecules, most notably kinase inhibitors. The bromine atom at the 5-position is amenable to further palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 5-position, a common strategy in the synthesis of kinase inhibitors.[7][8]

Suzuki coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in attaching various amine-containing fragments to the pyrimidine core, a key step in the synthesis of many kinase inhibitors and other therapeutic agents.

Buchwald-Hartwig amination of this compound.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors, which are crucial in cancer therapy.[4][5][11] this compound is a key starting material for a variety of these inhibitors. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been synthesized and identified as novel ULK1 inhibitors, which can block autophagy and induce apoptosis in non-small cell lung cancer.[12] The general synthetic strategy involves sequential nucleophilic aromatic substitution and cross-coupling reactions.

Representative Signaling Pathway Targeted by a Kinase Inhibitor

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound. For example, the ULK1 kinase is a key regulator of autophagy, a cellular process that can promote cancer cell survival.

Signaling_Pathway Growth_Factor_Signal Growth Factor Signal Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor_Signal->Receptor_Tyrosine_Kinase PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway ULK1_Kinase ULK1 Kinase PI3K_AKT_mTOR_Pathway->ULK1_Kinase Inhibition Autophagy Autophagy ULK1_Kinase->Autophagy Activation Cell_Survival Cancer Cell Survival Autophagy->Cell_Survival Apoptosis Apoptosis Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->ULK1_Kinase Inhibition

Simplified ULK1 signaling pathway in cancer.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical research and development. Its amenability to a range of powerful cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, provides a robust platform for the synthesis of complex and diverse molecular architectures. The successful application of this intermediate in the development of potent kinase inhibitors underscores its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of this compound in their drug discovery endeavors.

References

The Pivotal Role of 5-Bromo-2-phenylpyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and a multitude of clinically approved drugs.[1] This privileged scaffold's unique physicochemical properties, including its capacity for hydrogen bonding, make it ideal for interacting with biological targets.[1] Among the vast library of pyrimidine derivatives, 5-Bromo-2-phenylpyrimidine stands out as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. Its structure offers strategic points for chemical modification, enabling the systematic exploration of chemical space to develop potent and selective drugs.

This technical guide provides an in-depth examination of the role of this compound in medicinal chemistry, detailing its synthesis, synthetic utility, and application in the development of targeted therapies, particularly kinase inhibitors and anticancer agents.

This compound: A Versatile Synthetic Intermediate

The synthetic power of this compound lies in the distinct reactivity of its two key positions. The phenyl group at the C2 position provides a foundational hydrophobic element, while the bromine atom at the C5 position serves as a highly versatile reactive handle. This bromine is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[2] This allows for the precise and controlled introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

G main This compound suzuki Suzuki Coupling (+ R-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) main->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (+ R₂NH) main->buchwald Pd Catalyst, Base other Other Cross-Coupling Reactions main->other prod_suzuki 5-Aryl/Alkyl-2-phenylpyrimidine suzuki->prod_suzuki prod_sonogashira 5-Alkynyl-2-phenylpyrimidine sonogashira->prod_sonogashira prod_buchwald 5-Amino-2-phenylpyrimidine buchwald->prod_buchwald prod_other Diverse Functionalized Derivatives other->prod_other

Synthetic versatility of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the condensation of 2-bromomalonaldehyde with benzamidine.[4] Another prevalent approach is the Suzuki coupling of a di-halogenated pyrimidine with phenylboronic acid.[5]

Experimental Protocol: Synthesis via Suzuki Coupling[5]

This protocol outlines the synthesis of this compound from 5-bromo-2-iodopyrimidine and phenylboronic acid.

Materials:

  • 5-bromo-2-iodopyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) aqueous solution

  • Toluene

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a three-neck flask equipped with a reflux condenser, add 5-bromo-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), 2M aqueous sodium carbonate solution (2.0 eq), and toluene.

  • De-gas the mixture by stirring under reduced pressure and then purge with nitrogen.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 115°C) and stir vigorously for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a heptane/ethyl acetate gradient) to yield this compound.

G reactant1 5-Bromo-2-iodopyrimidine reagents Pd(PPh₃)₄ Na₂CO₃, Toluene Reflux reactant2 Phenylboronic Acid product This compound reagents->product

Suzuki coupling pathway for this compound synthesis.

Applications in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.[3][6] this compound serves as an excellent starting point for creating potent and selective kinase inhibitors. The 2-phenyl group can occupy hydrophobic regions of the ATP-binding pocket, while the C5 position can be elaborated to target specific features of the target kinase, thereby enhancing selectivity and potency.[7]

A notable example is the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[8] A series of 2-phenyl pyrimidine derivatives have been synthesized and evaluated as BTK inhibitors, with some compounds showing excellent potency.[8]

BTK Signaling Pathway and Inhibition

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote cell proliferation and survival.[8] Inhibitors based on the 2-phenylpyrimidine scaffold can block this pathway, inducing apoptosis in malignant B-cells.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca²⁺ flux, NF-κB) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenylpyrimidine Inhibitor (e.g., 11g) Inhibitor->BTK Inhibition

Inhibition of the BTK signaling pathway by a 2-phenylpyrimidine derivative.
Quantitative Data: 2-Phenylpyrimidine Derivatives as BTK Inhibitors

The following table summarizes the biological activity of representative 2-phenyl pyrimidine derivatives against BTK and various B-cell leukemia lines.[8]

Compound IDBTK Inhibition (%) @ 100 nMIC₅₀ HL-60 (μM)IC₅₀ Raji (μM)IC₅₀ Ramos (μM)
11e 83.9 ± 2.64.81 ± 0.1710.7 ± 0.237.14 ± 0.21
11g 82.8 ± 3.13.66 ± 0.146.98 ± 0.195.39 ± 0.18
11h 82.7 ± 2.95.12 ± 0.1911.2 ± 0.258.01 ± 0.24
Ibrutinib 99.4 ± 4.24.25 ± 0.1614.5 ± 0.286.72 ± 0.20

Data sourced from a study on novel 2-phenyl pyrimidine derivatives as potent BTK inhibitors.[8]

Applications in Anticancer Agent Development

Beyond kinase inhibition, the this compound scaffold is utilized in the synthesis of broader cytotoxic anticancer agents. The ability to introduce diverse functional groups allows for the fine-tuning of molecules to target various cancer cell lines. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against lung cancer (A549) and other cell lines.[9][10]

Quantitative Data: Cytotoxicity of Pyrimidine Derivatives

The table below presents the cytotoxic activity of selected pyrimidine derivatives against the A549 human lung carcinoma cell line.

Compound IDStructureIC₅₀ A549 (μM)
2d 5-bromo-N-(4-bromophenyl)-4-(furan-2-yl)pyrimidin-2-amine> 50
2f N-(4-bromophenyl)-4-(furan-2-yl)-5-methylpyrimidin-2-amine47.5

Data adapted from studies on novel pyrimidine derivatives.[9] Note: Structures are described for context; specific compounds incorporating the 2-phenyl moiety may show different activities.

Key Experimental Methodologies

The reliable evaluation of compounds derived from this compound requires standardized and robust biological assays.

Experimental Protocol: MTT Cell Viability Assay[9][11][12]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549 or Raji)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G step1 1. Seed Cells (96-well plate) step2 2. Add Compound (Serial Dilutions) step1->step2 step3 3. Incubate (48-72 hours) step2->step3 step4 4. Add MTT Reagent (Incubate 3-4 hours) step3->step4 step5 5. Solubilize Formazan (Add DMSO/SDS) step4->step5 step6 6. Read Absorbance (570 nm) step5->step6 step7 7. Analyze Data (Calculate IC₅₀) step6->step7

Workflow for the MTT cell viability assay.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic combination of a stable phenyl group and a reactive bromine handle provides a powerful platform for the synthesis of diverse and complex molecules. As demonstrated in its application for developing potent kinase inhibitors and other anticancer agents, this building block allows for the systematic optimization of lead compounds through well-established synthetic methodologies. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents to address significant unmet medical needs in oncology and beyond.

References

The Discovery and Synthetic Evolution of 5-Bromo-2-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a phenyl group on the pyrimidine core, allows for diverse functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern preparative methods for this compound, offering detailed experimental protocols and a comparative analysis of its synthetic evolution.

Historical Perspective: From Pinner's Pyrimidines to Halogenated Derivatives

The journey to this compound begins with the foundational work on pyrimidine synthesis in the late 19th century. While a specific "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis can be understood as a logical progression from established methods for creating the 2-phenylpyrimidine core followed by halogenation.

The Genesis of 2-Phenylpyrimidine: The Pinner Synthesis

The first systematic synthesis of pyrimidine derivatives is credited to Adolf Pinner in 1884. The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. For the creation of the 2-phenylpyrimidine backbone, benzamidine would be reacted with a malondialdehyde equivalent. This classical method laid the groundwork for accessing a wide array of 2-substituted pyrimidines.

Early Bromination Techniques: A Methodological Hurdle

Direct bromination of the 2-phenylpyrimidine core presented challenges. The presence of the phenyl group can lead to undesired side reactions and difficulties in controlling the regioselectivity of the bromination. Early methods for the bromination of pyrimidines often required harsh conditions. A notable example of a historical approach to the bromination of a related compound, 4-phenylpyrimidine, is detailed in U.S. Patent 3,956,301. This method highlights the conditions used in that era for such transformations.[1]

Evolution of Synthesis: Modern Methodologies

The advent of modern synthetic techniques has led to the development of highly efficient and selective methods for the preparation of this compound. These contemporary routes offer significant advantages over historical methods in terms of yield, purity, and operational simplicity.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most prevalent modern methods for synthesizing this compound is the Suzuki cross-coupling reaction. This approach typically involves the reaction of a dihalogenated pyrimidine, such as 5-bromo-2-iodopyrimidine, with phenylboronic acid in the presence of a palladium catalyst.[2]

Synthesis from Acyclic Precursors

Another efficient modern strategy involves the condensation of 2-bromomalonaldehyde with benzamidine. This method allows for the direct construction of the this compound ring system from acyclic precursors, often in a one-pot reaction.[3]

Tabulated Summary of Synthetic Methods

The following tables provide a structured comparison of the historical and modern synthetic methods for this compound and its precursors, including quantitative data where available.

Table 1: Historical Synthesis of Phenylpyrimidines and Analogous Bromination

MethodReactantsReagents & ConditionsYieldReference
Pinner-type Synthesis of 2-Phenylpyrimidine (Conceptual)Benzamidine, Malondialdehyde equivalentAcid or base catalysisNot specifiedGeneral Method
Bromination of 4-Phenylpyrimidine4-Phenylpyrimidine hydrochloride, BromineNitrobenzene, 150°C, 5.5 hours61% (in a mixture)U.S. Patent 3,956,301[1]

Table 2: Modern Synthesis of this compound

MethodStarting MaterialsKey Reagents & ConditionsYieldPurityReference
Suzuki Coupling5-Bromo-2-iodopyrimidine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene, RefluxNot specifiedNot specifiedEchemi[2]
Condensation ReactionBenzonitrile, N,N,N',N'-tetramethyl-2-bromo-malondialdehydediimine hydrochlorideSodium methanolate, Methanol, Reflux90.6%98.8% (HPLC)Echemi[2]
One-Pot Condensation2-Bromomalonaldehyde, Benzamidine hydrochlorideAcetic acid, 100°C, 5 hours33%Not specifiedCN110642788A[3]

Detailed Experimental Protocols

Historical Method: Bromination of 4-Phenylpyrimidine (Analogous to early methods)

This protocol is adapted from U.S. Patent 3,956,301 for the bromination of 4-phenylpyrimidine and serves as a representative example of historical bromination techniques for phenylpyrimidines.[1]

Procedure:

  • A mixture of 11.0 g (0.0572 mole) of 4-phenylpyrimidine hydrochloride in 30 ml of nitrobenzene is prepared in a three-neck flask equipped with a stirrer, thermometer, condenser, and dropping funnel.

  • The mixture is stirred and heated in an oil bath to approximately 150°C.

  • Over a period of 35 minutes, 9.2 g (0.0575 mole) of bromine is added to the heated mixture. The evolution of hydrogen chloride begins immediately.

  • The reaction mixture is heated and stirred for an additional 5.5 hours at 150°C after the bromine addition is complete.

  • The reaction product mixture is then cooled to about 105°C.

  • Analysis of the resulting mixture by vapor-phase chromatography can be used to determine the product distribution.

Modern Method 1: Suzuki Cross-Coupling

This protocol is a representative example of the Suzuki coupling approach.[2]

Procedure:

  • In a 200-mL three-neck flask equipped with a reflux condenser, add 1.97 g of 5-bromo-2-iodopyrimidine, 0.85 g of phenylboronic acid, 7.0 mL of a 2M aqueous sodium carbonate solution, and 18 mL of toluene.

  • Replace the atmosphere in the flask with nitrogen.

  • Degas the mixture by stirring under reduced pressure.

  • Add 0.081 g of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.

  • Reflux the mixture for 8 hours.

  • Optionally, for reaction completion, additional portions of the palladium catalyst can be added during the reflux period.

  • After cooling, water is added to the reaction mixture, and the organic layer is extracted with a suitable solvent like dichloromethane.

  • The combined organic extracts are washed with saturated brine and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Modern Method 2: Condensation from Acyclic Precursors

This protocol is based on the reaction of a malondialdehyde derivative with benzamidine.[2]

Procedure:

  • To a reaction vessel, add 101.06 g of benzonitrile and 241.56 g of N,N,N',N'-tetramethyl-2-bromo-malondialdehydediimine hydrochloride in methanol.

  • Control the temperature at 20°C and add 5.40 g of sodium methanolate to the reaction system. Continue the reaction for 2 hours.

  • Add 160.47 g of ammonium chloride to the mixture.

  • Then, add 64.82 g of sodium methanolate and continue the reaction at reflux for 5 hours.

  • Cool the solution to room temperature.

  • The product is obtained by filtering, washing, and drying the resulting solid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches.

historical_synthesis cluster_precursor Precursor Synthesis (Pinner) cluster_bromination Bromination (Historical) benzamidine Benzamidine phenylpyrimidine 2-Phenylpyrimidine benzamidine->phenylpyrimidine + malondialdehyde Malondialdehyde equivalent malondialdehyde->phenylpyrimidine + final_product This compound phenylpyrimidine->final_product + Br₂ (Harsh Conditions) bromine Bromine

Caption: Historical synthesis pathway to this compound.

modern_synthesis cluster_suzuki Suzuki Coupling cluster_condensation Condensation iodopyrimidine 5-Bromo-2-iodopyrimidine suzuki_product This compound iodopyrimidine->suzuki_product + Pd Catalyst boronic_acid Phenylboronic acid boronic_acid->suzuki_product bromomalonaldehyde 2-Bromomalonaldehyde derivative condensation_product This compound bromomalonaldehyde->condensation_product + benzamidine_c Benzamidine benzamidine_c->condensation_product

Caption: Modern synthetic routes to this compound.

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This chemical versatility has made it a valuable tool for medicinal chemists in the development of novel therapeutics, including kinase inhibitors and other targeted agents. Furthermore, its unique electronic properties have sparked interest in its application in materials science for the creation of novel organic electronic materials.

Conclusion

The synthesis of this compound has evolved significantly from the foundational principles of pyrimidine chemistry to the sophisticated and highly efficient methods employed today. While the precise moment of its initial discovery is not clearly documented, its conceptual origin lies in the classical Pinner synthesis of 2-substituted pyrimidines and early, often challenging, halogenation techniques. The development of modern catalytic and condensation reactions has transformed its preparation into a routine and high-yielding process. As a versatile and highly functionalizable building block, this compound is poised to continue playing a vital role in the advancement of drug discovery and materials science.

References

The Rising Potential of 5-Bromo-2-phenylpyrimidine in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Scientists

Introduction: In the dynamic field of material science, the quest for novel organic molecules with tailored optoelectronic properties is paramount for the advancement of next-generation technologies. Among the vast array of heterocyclic compounds, 5-Bromo-2-phenylpyrimidine is emerging as a highly versatile and promising building block. Its unique electronic characteristics, coupled with its synthetic accessibility, position it as a key intermediate for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic semiconductors, and advanced polymers. This technical guide provides an in-depth exploration of the potential applications of this compound in material science, focusing on its role in the synthesis of cutting-edge organic electronic materials.

Core Attributes of this compound

The material science potential of this compound stems from the intrinsic properties of its constituent parts: the electron-deficient pyrimidine ring and the phenyl substituent. The pyrimidine core, with its two nitrogen atoms, imparts a strong electron-accepting character to the molecule. This feature is highly desirable in the design of materials for organic electronics, particularly for electron transport layers (ETLs) and as the acceptor moiety in thermally activated delayed fluorescence (TADF) emitters.

The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties. The 2-phenyl group contributes to the molecule's thermal stability and can be further functionalized to modulate solubility and intermolecular interactions.

Applications in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine core makes this compound an excellent precursor for various components of OLEDs, including emitters, host materials, and electron-transporting materials.

Emitter Materials: The Heart of OLEDs

By strategically coupling electron-donating moieties to the this compound core, researchers can design novel emitter molecules. The resulting donor-acceptor (D-A) structures are crucial for achieving efficient electroluminescence. In particular, this architecture is fundamental to the design of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The synthetic versatility of this compound allows for the attachment of various donor groups, such as carbazole or diphenylamine derivatives, via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. The judicious selection of the donor and the modulation of the dihedral angle between the donor and the pyrimidine acceptor are critical for minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a key requirement for efficient TADF.

Host Materials: Enabling Efficient Emission

In phosphorescent and TADF OLEDs, the emitter molecules are typically dispersed in a host material. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as balanced charge transport properties. Derivatives of this compound can be engineered to function as high-performance host materials. By attaching charge-transporting units, it is possible to create bipolar host materials that facilitate the efficient recombination of electrons and holes within the emissive layer.

Electron-Transporting Materials (ETMs)

The inherent electron-deficient character of the pyrimidine ring makes its derivatives suitable candidates for electron-transporting materials. Efficient electron injection and transport are crucial for achieving high-performance OLEDs. Materials based on this compound can be designed to have deep highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection from the cathode and blocking holes at the emissive layer interface.

Quantitative Data on Phenylpyrimidine-Based OLED Materials

While specific data for materials directly synthesized from this compound is emerging, the performance of analogous phenylpyrimidine derivatives in OLEDs provides a strong indication of their potential. The following tables summarize key performance metrics for representative phenylpyrimidine-based OLED materials.

Table 1: Thermal and Photophysical Properties of Phenylpyrimidine Derivatives

Compound ClassTd (5% weight loss) (°C)Photoluminescence Quantum Yield (PLQY)Emission Color
Phenylpyrimidine-based Emitters397 - 438[1]Up to 100% (in specific hosts)Blue to Green-Blue[1]
Phenylpyrimidine-based Hosts> 400--

Table 2: Device Performance of OLEDs Utilizing Phenylpyrimidine Derivatives

Device RoleMaximum External Quantum Efficiency (EQE)Turn-on Voltage (V)Color Coordinates (CIE)
Emitter (TADF)Up to 10.6%[1]~3.0 - 4.0(0.18, 0.48) for sky-blue
Host> 20% for guest emitters~3.1Dependent on emitter

Experimental Protocols: Synthesizing Functional Materials

The derivatization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. Detailed methodologies for these key transformations are provided below.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Protocol:

  • Reactants: this compound (1.0 eq.), Arylboronic acid or ester (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: A degassed mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is instrumental in synthesizing hole-transporting materials and donor-acceptor emitters by forming a carbon-nitrogen bond between the pyrimidine core and an amine.

Protocol:

  • Reactants: this compound (1.0 eq.), Amine (e.g., carbazole, diphenylamine, 1.1-1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, BINAP, 2-4 mol%), Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

  • Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a Schlenk flask.

    • Add the anhydrous, degassed solvent.

    • Heat the mixture with vigorous stirring at a temperature between 80 and 110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify the product via column chromatography.

Visualizing the Potential: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships.

Synthesis_of_DA_Emitters cluster_start Starting Material cluster_reaction1 Suzuki Coupling cluster_reaction2 Buchwald-Hartwig Amination cluster_product Functional Material This compound This compound Pd_Catalyst1 Pd Catalyst Base This compound->Pd_Catalyst1 Alternative Route Pd_Catalyst2 Pd Catalyst Ligand, Base This compound->Pd_Catalyst2 Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Pd_Catalyst1 DA_Emitter Donor-Acceptor TADF Emitter Pd_Catalyst1->DA_Emitter Donor_Amine Donor Amine (e.g., Carbazole) Donor_Amine->Pd_Catalyst2 Pd_Catalyst2->DA_Emitter

Synthesis of Donor-Acceptor Emitters.

OLED_Device_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (Pyrimidine Derivative) Cathode->ETL EML Emissive Layer (Host: Pyrimidine Derivative Emitter: D-A Molecule) ETL->EML HTL Hole Transport Layer EML->HTL Light_Emission Light Emission EML->Light_Emission HIL Hole Injection Layer HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

OLED Device Architecture.

Experimental_Workflow Start Start: Reactant Preparation Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End: Purified Material Characterization->End

General Experimental Workflow.

Conclusion and Future Outlook

This compound stands as a versatile and highly valuable building block for the synthesis of advanced materials for organic electronics. Its inherent electronic properties, combined with its synthetic tractability, offer a powerful platform for the rational design of novel emitters, host materials, and electron transporters for high-performance OLEDs. While the direct exploration of materials derived from this compound is an active and expanding area of research, the performance of analogous phenylpyrimidine-based systems strongly suggests a bright future. Future research will undoubtedly focus on the synthesis and characterization of a wider range of derivatives, further unlocking the full potential of this promising molecule in the realm of material science. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-property relationships will pave the way for the integration of this compound-based materials into next-generation electronic and optoelectronic devices.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-phenylpyrimidine with arylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of 2,5-diarylpyrimidines, a scaffold present in numerous biologically active compounds and functional materials.

Introduction

The pyrimidine core is a privileged structure in drug discovery, and the functionalization of this heterocycle is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally high yields.[1] This protocol details the coupling of this compound with a generic arylboronic acid, a key step in the synthesis of compounds for structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide (this compound), followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the 2,5-diarylpyrimidine product and regenerate the palladium(0) catalyst.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv.).

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 to 0.5 M with respect to the limiting reagent is common).[1][3]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.[1][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-diarylpyrimidine.[1]

Data Presentation

Table 1: Representative Suzuki Coupling Conditions for 5-Bromo-pyrimidines.

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9018>90
2NiCl₂(PCy₃)₂ (0.005)K₃PO₄ (4.5)tert-Amyl alcohol120185-95
3Pd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)10012>90
4Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)11016>90

Note: Yields are highly dependent on the specific arylboronic acid and the purity of reagents and solvents.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)(Br)Ln] Pd0->OxAdd Oxidative Addition Transmetalation [Ar-Pd(II)-Ar']Ln OxAdd->Transmetalation Transmetalation ReductElim Ar-Ar' Transmetalation->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product 2-Phenyl-5-arylpyrimidine ReductElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine this compound, arylboronic acid, and base in a Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill the flask with Ar or N₂ (3x). setup->inert catalyst 3. Catalyst Addition: Add Palladium catalyst under a positive flow of inert gas. inert->catalyst solvent 4. Solvent Addition: Add degassed solvent and water via syringe. catalyst->solvent reaction 5. Reaction: Heat the mixture to 80-100 °C with vigorous stirring. solvent->reaction monitor 6. Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitor workup 7. Work-up: Cool, dilute, wash with H₂O and brine, dry, and concentrate. monitor->workup purify 8. Purification: Purify the crude product by column chromatography. workup->purify end End: Isolated 2,5-Diarylpyrimidine purify->end

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-phenylpyrimidine. This reaction is a powerful method for the synthesis of N-aryl and N-alkyl-2-phenylpyrimidin-5-amines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocol herein outlines optimized reaction conditions, including the selection of catalysts, ligands, bases, and solvents, to achieve high yields and purity. Additionally, this document includes a summary of quantitative data in a tabular format, a detailed experimental workflow, and a diagram of the catalytic cycle to facilitate understanding and implementation of this synthetic transformation.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation has broad applicability in academic and industrial research, particularly in drug discovery, due to its remarkable functional group tolerance and wide substrate scope. The synthesis of substituted pyrimidines is of significant interest as this heterocyclic motif is a common scaffold in a vast array of biologically active compounds. The protocol detailed below provides a robust method for the amination of this compound, a key building block for more complex molecular architectures.

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

General reaction scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for the coupling of similar heteroaryl halides.[2]

Table 1: Recommended Catalysts and Ligands
Palladium PrecursorLigandCatalyst Loading (mol%)Notes
Pd₂(dba)₃Xantphos1-2Effective for coupling with a variety of amines.
Pd(OAc)₂BINAP2-5Good for achieving high yields with primary amines.[1]
[Pd(allyl)Cl]₂t-BuXPhos1-2Suitable for challenging couplings and can be used with weaker bases.[3]
PdCl₂(PPh₃)₂Xantphos2-5A common and effective combination for heteroaryl bromides.[4]
Table 2: Selection of Base and Solvent
BaseEquivalentsSolventTemperature (°C)Notes
NaOtBu1.2 - 1.5Toluene80-110A strong, common base; ensure anhydrous conditions.[4][5]
K₃PO₄1.5 - 2.0Dioxane100-110A milder base, suitable for substrates with base-sensitive functional groups.[6]
Cs₂CO₃1.5 - 2.0Toluene or Dioxane100-110Another effective mild base.[6]
LHMDS1.2 - 1.5THF65-70Useful for reactions at lower temperatures.[1]

Recommended Experimental Protocol

This protocol is a recommended starting point for the Buchwald-Hartwig amination of this compound.

Materials
  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, Morpholine, etc.) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Xantphos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).[7]

  • Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the this compound.[7]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-phenylpyrimidin-5-amine.[8]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Schlenk Flask prep2 Add Reagents: - this compound - Amine - Base (NaOtBu) prep1->prep2 prep3 Add Catalyst & Ligand: - Pd2(dba)3 - Xantphos prep2->prep3 prep4 Add Anhydrous Toluene prep3->prep4 prep5 Degas (Vacuum/Argon Cycles) prep4->prep5 react1 Heat to 100-110 °C prep5->react1 react2 Stir Vigorously (12-24h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute with Ethyl Acetate workup1->workup2 workup3 Filter through Celite workup2->workup3 workup4 Wash with Water & Brine workup3->workup4 workup5 Dry over Na2SO4 workup4->workup5 workup6 Concentrate workup5->workup6 workup7 Purify by Column Chromatography workup6->workup7 analysis1 Characterize Product: - NMR - Mass Spectrometry workup7->analysis1

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves a sequence of steps including oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8]

G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) pd0->pd_complex Ar-Br l1 oxidative_addition Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') pd_complex->amido_complex HNR'R'', Base l2 amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' amido_complex->product l3 reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.

  • Always wear safety glasses, gloves, and a lab coat when performing this experiment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of N-substituted-2-phenylpyrimidin-5-amines, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule. Consequently, the Sonogashira coupling of 5-Bromo-2-phenylpyrimidine emerges as a key synthetic strategy for generating novel drug candidates and valuable intermediates in medicinal chemistry and drug development.[1] These resulting 5-alkynyl-2-phenylpyrimidine derivatives serve as versatile building blocks for further molecular elaboration.

These application notes provide a comprehensive guide for performing the Sonogashira coupling reaction with this compound, including detailed experimental protocols, representative reaction conditions, and troubleshooting advice.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[1]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyrimidine complex.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-phenylpyrimidine product and regenerate the active Pd(0) catalyst.[1]

Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]

This dual catalytic system allows the reaction to proceed under relatively mild conditions with high functional group tolerance.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-Br]Ln pd0->pd_complex aryl_halide This compound oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_alkynyl_complex [Ar-Pd(II)-C≡C-R]Ln pd_complex->pd_alkynyl_complex alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Base, Cu(I) base Base cu_catalyst Cu(I) transmetalation Transmetalation transmetalation->pd_alkynyl_complex product 5-(Alkynyl)-2-phenylpyrimidine pd_alkynyl_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product product->pd0 Regeneration of Pd(0)

Simplified Catalytic Cycles of the Sonogashira Reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While the substrate is a 2-benzyloxy-5-iodopyrimidine, the reactivity is comparable to this compound, and these results provide a good indication of the expected outcomes.[1]

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-ol2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-ol2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3Phenylacetylene2-Benzyloxy-5-(phenylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-Ethynyltoluene2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

Experimental Protocols

Two general protocols are provided below. Protocol 1 is suitable for many terminal alkynes and is performed at room temperature. Protocol 2 is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Protocol 1: General Procedure at Room Temperature

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-phenylpyrimidine product.[1]

Protocol 2: Procedure at Elevated Temperature

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5-7 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-phenylpyrimidine.[1]

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling reaction, from reagent preparation to product purification and analysis.

Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring workup Work-up & Purification reaction_monitoring->workup analysis Product Analysis workup->analysis

General experimental workflow for the Sonogashira coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent.[1]

  • Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[1]

  • Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-phenylpyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for Reactions of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for key cross-coupling reactions involving 5-Bromo-2-phenylpyrimidine, a versatile building block in medicinal chemistry and materials science. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are outlined, offering a foundation for the synthesis of a diverse range of 2,5-disubstituted pyrimidine derivatives.

Introduction

This compound is a valuable intermediate for the synthesis of complex organic molecules. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. This functionalization is crucial for the development of novel compounds with potential therapeutic applications. These application notes provide detailed protocols for some of the most common and powerful cross-coupling reactions utilized in the functionalization of this compound.

Cross-Coupling Reactions of this compound

The following sections detail the experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The quantitative data for these reactions are summarized in the tables below for easy reference and comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.

Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction

ParameterValue
Reactant 1 This compound (1.0 equiv)
Reactant 2 Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (0.05 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12-18 hours
Yield Typically high

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv). Then, add the degassed solvent system, a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-aryl-2-phenylpyrimidine.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(PPh3)4 A->B C Add Degassed Solvent: 1,4-Dioxane/H2O B->C D Heat to 90 °C under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While typically used for amines, a similar protocol can be employed for the coupling of thiols.

Table 2: Quantitative Data for a Representative Buchwald-Hartwig Thiolation Reaction.[1]

ParameterValue
Reactant 1 This compound (1.0 g, 4.25 mmol)
Reactant 2 2-ethylhexyl-3-mercaptopropionate (0.91 g, 4.25 mmol)
Catalyst Pd₂(dba)₃ (90 mg, 2.5 mol %)
Ligand Xantphos (200 mg, 5 mol %)
Base DIPEA (1.5 mL, 8.61 mmol)
Solvent Toluene (25 mL)
Temperature 110 °C
Reaction Time 16 hours
Yield 76% (1.2 g)

Experimental Protocol: Buchwald-Hartwig Thiolation

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 g, 4.25 mmol), 2-ethylhexyl-3-mercaptopropionate (0.91 g, 4.25 mmol), Pd₂(dba)₃ (90 mg, 2.5 mol %), Xantphos (200 mg, 5 mol %), and toluene (25 mL).[1]

  • Inert Atmosphere: Flush the vessel with an inert gas (e.g., argon).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mL, 8.61 mmol) to the mixture.[1]

  • Reaction: Heat the mixture to 110 °C and stir for 16 hours.[1] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with water and brine.

  • Purification: After drying and concentrating the organic phase, the crude product is purified by column chromatography (e.g., 4% Ethyl Acetate in hexane) to afford the desired product.[1]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Thiol/Amine, Catalyst, Ligand B Add Solvent: Toluene A->B C Add Base: DIPEA B->C D Heat to 110 °C under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool Reaction E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Buchwald-Hartwig Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between this compound and terminal alkynes.

Table 3: Quantitative Data for a Representative Sonogashira Coupling Reaction

ParameterValue
Reactant 1 This compound (1.0 equiv)
Reactant 2 Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (0.05 equiv)
Co-catalyst CuI (0.025 equiv)
Base Diisopropylamine (7.0 equiv)
Solvent THF
Temperature Room Temperature
Reaction Time 3 hours
Yield Typically high (e.g., 67%)

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 equiv) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to afford the coupled product. A reported yield for a similar reaction is 67%.[2]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in THF B Add Sequentially: Pd Catalyst, CuI, Base, Terminal Alkyne A->B C Stir at Room Temperature B->C D Monitor Progress (TLC) C->D E Dilute and Filter through Celite® D->E F Aqueous Washes E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Sonogashira Coupling Experimental Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-phenylpyrimidine. The functionalization of the pyrimidine core is a critical strategy in medicinal chemistry for the synthesis of novel therapeutic agents. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer versatile methods for creating carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring.

The protocols and conditions outlined below are based on established methodologies for structurally similar bromopyrimidines and serve as a robust starting point for the development of specific synthetic routes.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and various boronic acids or their esters.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[4]

General Reaction Scheme:

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80-10012-24~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF9012~90
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~80-90

Note: The data presented are representative yields for similar bromopyrimidine substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 235 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[5]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).[5]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 5-phenyl-2-phenylpyrimidine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Phenylboronic acid K2CO3 B Add Catalyst: Pd(PPh3)4 A->B Under Ar C Add Solvents: Dioxane/H2O B->C D Heat to 90°C Stir for 12-24h C->D E Monitor by TLC/LC-MS D->E F Cool to RT Dilute with EtOAc E->F Reaction Complete G Wash with H2O and Brine F->G H Dry, Concentrate & Purify G->H I Isolated Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a wide range of primary and secondary amines.[6] This reaction is of great importance in the synthesis of pharmaceutical compounds.[2]

General Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100-11012-24~80-90
2AnilinePd(OAc)₂ (2)Xantphos (5)Cs₂CO₃Dioxane10018~75-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9024~70-80

Note: The data presented are representative yields for similar bromopyrimidine substrates and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 235 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and BINAP (0.04 mmol, 25 mg).[5]

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 5-(morpholino)-2-phenylpyrimidine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 reagents This compound pd2_complex Br-Pd(II)L2-Pyr amide_complex R2N-Pd(II)L2-Pyr pd2_complex->amide_complex amine HNR2 amide_complex->pd0 product Product R2N-Pyr amide_complex->product Reductive Elimination reagents->pd2_complex Oxidative Addition amine->amide_complex Base-mediated Amide Binding base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 5-alkynylpyrimidines.[1] These products are valuable intermediates in organic synthesis.[7]

General Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-6~90
2Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT12-24~85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)i-Pr₂NHDioxane608~95

Note: The data presented are representative yields for similar bromopyrimidine substrates and may vary for this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 235 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).[8]

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 278 µL). Then, add phenylacetylene (1.2 mmol, 132 µL) dropwise.[8]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 5-(phenylethynyl)-2-phenylpyrimidine.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_complex Br-Pd(II)L2-Pyr pd0->pd2_complex Oxidative Addition (Pyr-Br) product_complex R-C≡C-Pd(II)L2-Pyr pd2_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Product R-C≡C-Pyr product_complex->product cu_halide Cu-X alkyne H-C≡C-R cu_halide->alkyne cu_acetylide Cu-C≡C-R cu_acetylide->pd2_complex cu_acetylide->cu_halide Regeneration alkyne->cu_acetylide base Base

Caption: Catalytic cycles in Sonogashira coupling.

References

Application Notes and Protocols: 5-Bromo-2-phenylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Bromo-2-phenylpyrimidine as a versatile building block in the synthesis of novel agrochemicals. The strategic placement of the bromine atom at the 5-position allows for diverse chemical modifications, particularly through cross-coupling reactions, to generate a library of compounds with potential fungicidal, herbicidal, and insecticidal properties.

Introduction

This compound is a key intermediate in the development of new agrochemical active ingredients. The pyrimidine scaffold is a well-established pharmacophore in agriculture, and the presence of a phenyl group at the 2-position and a reactive bromo group at the 5-position offers a valuable platform for synthetic diversification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This allows for the fine-tuning of the molecule's biological activity and physical properties.

Application in Fungicide Synthesis

Derivatives of 2-phenylpyrimidine have shown promising antifungal activity by targeting essential fungal enzymes. One important target is lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Quantitative Data: Antifungal Activity of 2-Phenylpyrimidine Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 2-phenylpyrimidine derivatives against various pathogenic fungi. These compounds, while not directly synthesized from this compound in the cited study, represent the types of structures that can be accessed through its derivatization and demonstrate the potential of this chemical class.

Compound IDTarget FungusMIC (µg/mL)[1]
C6 Candida albicans0.5
Candida tropicalis1
Candida parapsilosis2
Candida krusei4
Cryptococcus neoformans1
Aspergillus fumigatus2
Trichophyton rubrum0.25
Fluconazole Candida albicans4
(Reference)Candida tropicalis8
Candida parapsilosis2
Candida krusei64
Cryptococcus neoformans8
Aspergillus fumigatus>64
Trichophyton rubrum8

Application in Herbicide and Insecticide Synthesis

The pyrimidine core is also a feature in numerous commercial herbicides and insecticides. Phenylpyrimidine derivatives have been investigated for their herbicidal activity, which is often attributed to the inhibition of essential plant enzymes, leading to growth inhibition and plant death. Similarly, the modification of the pyrimidine scaffold has yielded compounds with insecticidal properties.

Quantitative Data: Herbicidal and Insecticidal Activity of Pyrimidine Derivatives

The following tables provide examples of the biological activity of various pyrimidine derivatives, illustrating the potential of this class of compounds in herbicide and insecticide discovery.

Table 2: Herbicidal Activity of Phenylpyrimidine Derivatives [2]

Compound IDTarget WeedConcentration (µg/mL)% Inhibition of Seed Germination
L1A Raphanus sativus10075%
7562%
5048%
2535%
L1B Raphanus sativus10068%
7555%
5042%
2530%
L1C Raphanus sativus10060%
7548%
5035%
2525%
Pendimethalin Raphanus sativus10095%

Table 3: Insecticidal Activity of Pyrimidine Derivatives

Compound IDTarget InsectActivity
4d Aedes aegypti70% mortality at 2 µg/mL[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-step synthesis of the starting material, this compound, from 2-bromomalonaldehyde and benzamidine hydrochloride.[4]

Materials:

  • 2-Bromomalonaldehyde

  • Benzamidine hydrochloride

  • Acetic acid

  • 3A Molecular sieves

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Saturated brine solution

Procedure:

  • To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid, add 3A molecular sieves (2 g).

  • Heat the mixture to 80°C.

  • Slowly add a solution of benzamidine hydrochloride (15.6 g, 0.1 mol) in acetic acid (50 mL) over 30 minutes.

  • Maintain the reaction at 80°C for 8 hours.

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Collect the precipitate by suction filtration and rinse with a small amount of ethanol.

  • Suspend the filter cake in dichloromethane and add 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

G 2-Bromomalonaldehyde 2-Bromomalonaldehyde Reaction_Vessel Acetic Acid, 80°C 2-Bromomalonaldehyde->Reaction_Vessel Benzamidine_HCl Benzamidine HCl Benzamidine_HCl->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Cyclization

Synthesis of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the derivatization of this compound with various arylboronic acids to synthesize 5-aryl-2-phenylpyrimidine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • In a reaction flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in the solvent system.

  • Add the base and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G This compound This compound Suzuki_Coupling Pd Catalyst, Base Heat This compound->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling 5-Aryl-2-phenylpyrimidine 5-Aryl-2-phenylpyrimidine Suzuki_Coupling->5-Aryl-2-phenylpyrimidine C-C Bond Formation

Suzuki-Miyaura cross-coupling workflow.

Protocol 3: In Vitro Antifungal Bioassay

This protocol describes a method for evaluating the in vitro antifungal activity of synthesized compounds using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized test compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (commercial fungicide) and negative (no compound) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Signaling Pathway

G 2-Phenylpyrimidine_Derivative 2-Phenylpyrimidine Derivative CYP51 Lanosterol 14α-demethylase (CYP51) 2-Phenylpyrimidine_Derivative->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalysis Lanosterol Lanosterol Lanosterol->CYP51 Catalysis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

CYP51 inhibition by 2-phenylpyrimidine derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of 5-Bromo-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyrimidine and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including kinase inhibitors used in oncology. The presence of a bromine atom at the 5-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening. This document outlines a detailed protocol for the one-pot synthesis of this compound derivatives, offering a streamlined and efficient method for obtaining these valuable intermediates.

Principle of the One-Pot Synthesis

The one-pot synthesis of this compound is achieved through the cyclocondensation of benzamidine with a C3-dielectrophilic synthon, 2-bromomalonaldehyde. This method avoids the isolation of intermediates, thereby saving time, reducing waste, and potentially increasing the overall yield. The reaction proceeds by forming the pyrimidine ring in a single synthetic operation.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of this compound based on established procedures.[1]

Materials and Reagents:

  • 2-Bromomalonaldehyde

  • Benzamidine hydrochloride

  • Glacial Acetic Acid

  • Sodium hydroxide (5% aqueous solution)

  • Dichloromethane

  • Ethanol

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • 3A Molecular sieves (optional)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.

  • Addition of Amidine: In a separate flask, dissolve benzamidine hydrochloride (1.0 eq) in glacial acetic acid.

  • Reaction Execution: Heat the solution of 2-bromomalonaldehyde to 80°C. Add the benzamidine hydrochloride solution dropwise to the heated solution over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, raise the temperature to 100°C and maintain it for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and allow it to stand for 2 hours, which may induce precipitation of the product.

  • Extraction and Neutralization: Filter the mixture and wash the filter cake with a small amount of ethanol. The crude product is then partitioned between dichloromethane and a 5% aqueous sodium hydroxide solution until no solid remains. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated brine solution, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Final Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Data Presentation

The following table summarizes the key parameters and results for the one-pot synthesis of this compound.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
2-BromomalonaldehydeBenzamidine hydrochlorideAcetic Acid80-100533

Data extracted from patent CN110642788A.[1]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_product Final Product start1 2-Bromomalonaldehyde in Acetic Acid reaction Heat to 80°C Add Benzamidine solution dropwise Heat to 100°C for 5h start1->reaction start2 Benzamidine Hydrochloride in Acetic Acid start2->reaction workup Cool to RT Add Water reaction->workup extraction Partition between DCM and 5% NaOH (aq) workup->extraction purification Wash with Brine Dry over Na2SO4 Evaporate Solvent extraction->purification product This compound purification->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

reaction_mechanism r1 Benzamidine plus + r1->plus r2 2-Bromomalonaldehyde intermediate [Cyclization Intermediate] r2->intermediate Condensation plus->r2 product This compound intermediate->product Dehydration h2o - 2 H₂O intermediate->h2o

Caption: Proposed logical relationship in the one-pot synthesis of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the scale-up synthesis of 5-Bromo-2-phenylpyrimidine, a key intermediate in the development of pharmaceuticals and functional materials. The primary method detailed is the high-yielding Suzuki-Miyaura cross-coupling reaction. An alternative one-step synthesis method is also presented.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive bromine atom, allows for further functionalization through various cross-coupling reactions to generate a diverse range of derivatives.[1] This document outlines scalable and efficient synthetic routes to obtain high-purity this compound.

Synthetic Strategies

Two primary strategies for the scale-up synthesis of this compound are presented:

  • Method A: Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a robust and high-yielding method for the formation of carbon-carbon bonds.[3][4] In this protocol, 5-bromo-2-iodopyrimidine is coupled with phenylboronic acid.

  • Method B: One-Step Ring Formation: This method involves the condensation of 2-bromomalonaldehyde with a benzamidine salt to directly form the this compound ring system.[5] This approach is reported to be simple, safe, and cost-effective.[5]

Experimental Protocols

Method A: Suzuki-Miyaura Coupling

This protocol is adapted from a high-yielding, scalable procedure.[6]

Reaction Scheme:

[2-bromomalonaldehyde] + [benzamidine hydrochloride] --(Acetic Acid)--> [this compound]

Caption: Workflow for the scale-up synthesis of this compound via Suzuki-Miyaura coupling.

Logical Relationship of Synthetic Strategies

Synthesis_Strategy cluster_suzuki Method A: Suzuki Coupling cluster_onestep Method B: One-Step Synthesis target This compound start_suzuki 5-Bromo-2-iodopyrimidine + Phenylboronic Acid suzuki_reaction Pd-catalyzed Cross-Coupling start_suzuki->suzuki_reaction High Yield suzuki_reaction->target start_onestep 2-Bromomalonaldehyde + Benzamidine onestep_reaction Condensation start_onestep->onestep_reaction Lower Yield onestep_reaction->target

Caption: Comparison of synthetic routes to this compound.

Safety and Handling

  • 5-Bromo-2-iodopyrimidine, Phenylboronic Acid, and this compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene and Chloroform: These are flammable and toxic solvents. Work in a well-ventilated fume hood and take precautions against ignition sources.

  • Tetrakis(triphenylphosphine)palladium(0): This is a toxic and air-sensitive catalyst. Handle under an inert atmosphere.

  • Sodium Carbonate Solution: Can cause skin and eye irritation.

  • 2-Bromomalonaldehyde and Acetic Acid: These are corrosive. Handle with care to avoid contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Suzuki-Miyaura coupling is a highly efficient and scalable method for the synthesis of this compound, offering excellent yields and purity. [6]While the one-step synthesis from 2-bromomalonaldehyde presents a potentially more cost-effective route, the reported yield is significantly lower. [5]The choice of method for a scale-up synthesis will depend on factors such as desired purity, cost of starting materials, and available equipment. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-phenylpyrimidine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

Low yields or reaction failures in the Suzuki coupling of this compound can stem from several factors. The electronic properties of the pyrimidine ring can influence the reaction, and careful optimization of the catalytic system and reaction conditions is crucial.[1][2][3] Common issues include:

  • Catalyst and Ligand Incompatibility: The choice of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific substrate.[1][4]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength, solubility, and compatibility with other reagents are important considerations.[1][5]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate and the occurrence of side reactions.[1][6]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and hydrodehalogenation of the this compound can consume starting materials and reduce the yield of the desired product.[1][2]

  • Reaction Conditions: Parameters like temperature, reaction time, and the rigorous exclusion of oxygen and moisture are critical and need to be optimized.[1][7]

Q2: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?

For heteroaromatic substrates like this compound, the selection of the catalyst and ligand system is paramount for achieving high yields. While Pd(PPh₃)₄ is a common starting point, more robust systems are often required.[4][8] Consider the following:

  • Catalyst Precursors: For challenging couplings, consider using more advanced palladium precatalysts, such as Buchwald-type palladacycles, which can be more effective.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often more effective for electron-deficient heteroaryl bromides.[1][3] Ligands like XPhos, SPhos, and RuPhos can enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Screening different ligands is often a necessary step in optimization.[2]

  • Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is used. For difficult couplings, a higher loading might be necessary to achieve a reasonable reaction rate and yield.[1]

Q3: What are the most common side reactions observed with bromopyrimidines in Suzuki couplings, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene.[2] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[2] To minimize this, use fresh or purified boronic acids, consider using more stable boronic esters (e.g., pinacol esters), and aim for the shortest possible reaction times.[2]

  • Hydrodehalogenation (Debromination): The bromo group on the pyrimidine ring is replaced by a hydrogen atom.[2][9] This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[2] This is often a result of oxygen in the reaction mixture. Thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize homocoupling.[2][3]

Q4: Can the reaction conditions be optimized to improve the yield?

Yes, systematic optimization of reaction conditions is key. If you are experiencing low yields, consider the following adjustments:

  • Temperature: Many Suzuki couplings are performed at elevated temperatures, typically between 80-110 °C.[1] If the reaction is sluggish at a lower temperature, a gradual increase may improve the rate and yield.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. A slow reaction may simply require a longer time to reach completion.[1]

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1][3] Ensure that the reaction vessel is properly purged with an inert gas (nitrogen or argon) and that all solvents are thoroughly degassed.[1][3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions for substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)Yield (%)Notes
1Pd(PPh₃)₄ (5)-ModerateA common starting point, but may not be optimal.[4]
2Pd(OAc)₂ (2)SPhos (4)HighBulky, electron-rich ligands often improve yields for heteroaromatic substrates.[2]
3Pd₂(dba)₃ (1.5)XPhos (3)HighEffective for challenging couplings.
4PdCl₂(dppf) (5)-Moderate to HighOften used for a wide range of Suzuki couplings.[2]

Table 2: Effect of Base and Solvent on Yield

EntryBase (equiv.)Solvent SystemYield (%)Notes
1K₃PO₄ (2)1,4-Dioxane / H₂OGood to ExcellentA robust and commonly used system.[4][10]
2K₂CO₃ (2)Toluene / H₂OModerate to HighA cost-effective and common choice.[3]
3Cs₂CO₃ (2)DMFModerate to HighA stronger base that can be effective in difficult couplings.
4Na₂CO₃ (2)Acetonitrile / H₂OModerateSolvent can coordinate with the catalyst, potentially affecting activity.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[10]

  • Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)[10]

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[3][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1][2]

  • Solvent Addition: Add the degassed solvent system via syringe.[3][10]

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[1][12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]

Visualizations

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Check_Reagents->Analyze_Side_Products Reagents OK Check_Catalyst->Analyze_Side_Products Catalyst OK Check_Conditions->Analyze_Side_Products Conditions OK Optimize_Base Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Analyze_Side_Products->Optimize_Base Side reactions identified Optimize_Solvent Test Solvent Systems (Dioxane/H₂O, Toluene/H₂O, DMF) Analyze_Side_Products->Optimize_Solvent Solubility issues Optimize_Ligand Screen Ligands (XPhos, SPhos, PPh₃) Analyze_Side_Products->Optimize_Ligand Catalyst deactivation suspected Successful_Reaction Improved Yield Optimize_Base->Successful_Reaction Optimize_Solvent->Successful_Reaction Optimize_Ligand->Successful_Reaction

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_Complex R¹-Pd(II)Ln-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂ (Base) PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 R¹-R²

References

Technical Support Center: Synthesis of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Bromo-2-phenylpyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the condensation of 2-bromomalonaldehyde with benzamidine. The Suzuki coupling typically involves the reaction of a dihalogenated pyrimidine with phenylboronic acid in the presence of a palladium catalyst. The condensation route provides a more direct, one-step synthesis to the pyrimidine core.[1][2]

Q2: I am observing a significant amount of a biphenyl byproduct in my Suzuki coupling reaction. What is the likely cause?

A2: The formation of biphenyl is a common side product in Suzuki coupling reactions and is due to the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen, high temperatures, or an inappropriate choice of base. To minimize homocoupling, ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Optimization of the base and temperature may also be necessary.

Q3: My reaction with 2-bromomalonaldehyde is resulting in a dark, tarry substance with a low yield of the desired product. What could be the issue?

A3: 2-Bromomalonaldehyde is a highly reactive compound prone to self-condensation and polymerization, especially at elevated temperatures or in the presence of impurities.[3][4] The formation of a dark, insoluble tar is a strong indication that polymerization is occurring. To mitigate this, it is crucial to use high-purity 2-bromomalonaldehyde, maintain strict temperature control, and minimize reaction times.

Troubleshooting Guides

Synthesis Route 1: Suzuki-Miyaura Coupling

This route typically employs 5-bromo-2-iodopyrimidine and phenylboronic acid with a palladium catalyst.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere to prevent degradation.
Protodeboronation This is the loss of the boronic acid group, which is common with electron-deficient boronic acids. Use anhydrous solvents and a milder base such as K₃PO₄ or Cs₂CO₃.[4]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.
Poor Solubility of Reagents Ensure adequate solvent volume to dissolve all reactants. A solvent system like 1,4-dioxane/water is often effective.[5]

Issue 2: Formation of Multiple Side Products

Side Product Identification Mitigation Strategy
Homocoupling Product (Biphenyl) Detected by GC-MS or LC-MS.Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the base and reaction temperature.
Debrominated Product (2-Phenylpyrimidine) Detected by GC-MS or LC-MS.This can result from protodeboronation of an intermediate. Use anhydrous conditions and a milder base.
Unreacted Starting Materials Detected by TLC or LC-MS.Ensure the catalyst is active and the reaction is run for a sufficient amount of time.
Synthesis Route 2: Condensation of 2-Bromomalonaldehyde with Benzamidine

This is a one-step cyclocondensation reaction.

Issue 1: Low Product Yield and Polymer Formation

Potential Cause Troubleshooting Suggestion
Polymerization of 2-Bromomalonaldehyde This is a major side reaction. Use high-purity, fresh 2-bromomalonaldehyde. Maintain low and controlled reaction temperatures.[3]
Sub-optimal Reaction Conditions The reaction is sensitive to pH and temperature. Optimize the amount of acid catalyst (e.g., acetic acid) and the reaction temperature.
Impure Reagents Impurities can catalyze side reactions. Ensure all reagents and solvents are pure and dry.[4]

Issue 2: Difficulty in Product Purification

Problem Troubleshooting Suggestion
Presence of Polar Impurities Wash the crude product with a dilute aqueous base (e.g., 5% NaOH solution) to remove acidic byproducts.[6]
Oily Product If the product oils out, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Co-elution during Chromatography If impurities co-elute with the product, consider using a different solvent system or a different stationary phase for column chromatography.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-iodopyrimidine with Phenylboronic Acid

Materials:

  • 5-Bromo-2-iodopyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-iodopyrimidine, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst to the flask.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the pyrimidine, use 4 mL of dioxane and 1 mL of water).[7]

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound from 2-Bromomalonaldehyde

Materials:

  • 2-Bromomalonaldehyde (1.0 eq)

  • Benzamidine hydrochloride (1.0 eq)

  • Glacial acetic acid

  • 3A Molecular sieves

  • Dichloromethane

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Ethanol

Procedure:

  • In a reaction flask, combine 2-bromomalonaldehyde (15g, 0.1 mol) and 150 mL of glacial acetic acid. Add 3A molecular sieves (2g).[2]

  • Heat the mixture to 80°C.

  • Prepare a solution of benzamidine hydrochloride (15.6g, 0.1 mol) in 60 mL of glacial acetic acid.

  • Add the benzamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.[6]

  • After the addition is complete, increase the temperature to 100°C and maintain for 8 hours, monitoring the reaction by HPLC.[6]

  • Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

  • Filter the mixture and wash the filter cake with a small amount of ethanol.

  • Transfer the filter cake to a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve.

  • Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-Bromo-2-iodopyrimidine Phenylboronic Acid K3PO4 catalyst Add Pd(PPh3)4 reagents->catalyst solvents Add 1,4-Dioxane and Degassed Water catalyst->solvents heat Heat to 85-95 °C with Stirring solvents->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product This compound

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Condensation_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Polymer Formation cause1 Polymerization of 2-Bromomalonaldehyde start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Impure Reagents start->cause3 sol1 Use High-Purity Reagent Control Temperature cause1->sol1 sol2 Optimize pH and Temperature cause2->sol2 sol3 Use Pure and Dry Reagents/Solvents cause3->sol3

Caption: Troubleshooting logic for the condensation reaction.

References

Technical Support Center: Purification of 5-Bromo-2-phenylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-2-phenylpyrimidine via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

A1: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed. Then, allow the solution to cool slowly. Another approach is to screen a wider range of solvents with varying polarities.

Q2: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?

A2: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[1]

Q3: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?

A3: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.[1] For this compound, a silica gel column with a heptane/ethyl acetate eluent has been shown to be effective.

Q4: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: This situation, known as supersaturation, can often be resolved by inducing crystallization. Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide a nucleation site for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If these methods fail, it's possible that too much solvent was used. In this case, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q5: The yield of my recrystallized this compound is very low. What are the possible causes and how can I improve it?

A5: A low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Premature crystallization during a hot filtration step can also lead to loss of product. To avoid this, ensure the filtration apparatus is pre-heated. Finally, washing the collected crystals with a large volume of cold solvent can also dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on available data, ethyl acetate or a mixture of ethyl acetate and a less polar solvent like heptane or hexanes are good starting points.[2] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility at cooler temperatures.

Q2: How can I determine the appropriate solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the target compound at high temperatures but not at low temperatures. A simple test is to place a small amount of the crude compound in a test tube with a small amount of the solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, it is a potentially suitable solvent.

Q3: What are some common impurities that might be present in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 2-bromomalonaldehyde and benzamidine, or byproducts from side reactions. The nature of the impurities will depend on the synthetic route used.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is when the compound comes out of solution as a liquid oil rather than solid crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated. To prevent this, you can try using a lower boiling point solvent, using a more dilute solution, or cooling the solution more slowly.

Data Presentation

PropertyData
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Melting Point 83-84 °C (recrystallized from ethyl acetate)[2]
Appearance White solid
Solubility (Qualitative) Soluble in hot ethyl acetate. The solubility of related brominated pyrimidines suggests potential solubility in methanol and DMF, and poor solubility in water.[1][3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization using a single solvent (ethyl acetate) and a two-solvent system (ethyl acetate/heptane).

Materials:

  • Crude this compound

  • Ethyl acetate

  • Heptane

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

A. Single Solvent Recrystallization (Ethyl Acetate)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

B. Two-Solvent Recrystallization (Ethyl Acetate/Heptane)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate as described above.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot heptane dropwise until the solution becomes slightly cloudy (turbid). If too much heptane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent method, using a cold mixture of ethyl acetate and heptane (in the same ratio that induced crystallization) for washing.

  • Drying: Dry the purified crystals thoroughly.

Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool Complete dissolution no_dissolve Compound does not dissolve dissolve->no_dissolve Problem crystals_form Crystals form? cool->crystals_form oil_out Compound oils out cool->oil_out Problem collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes no_crystals No crystals form crystals_form->no_crystals No low_yield Low yield? collect_crystals->low_yield end Pure Product try_solvent_mixture Try a solvent mixture (e.g., EtOAc/Heptane) no_dissolve->try_solvent_mixture try_solvent_mixture->dissolve cool_slower Cool solution more slowly or add more solvent oil_out->cool_slower cool_slower->cool induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization induce_crystallization->cool check_solvent_volume Check for excess solvent during dissolution and washing low_yield->check_solvent_volume Yes impure_product Product still impure? low_yield->impure_product No check_solvent_volume->end impure_product->end No rerun_or_chromatography Re-recrystallize with different solvent or use column chromatography impure_product->rerun_or_chromatography Yes rerun_or_chromatography->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 5-Bromo-2-phenylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting failed 5-Bromo-2-phenylpyrimidine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-M iyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for specific issues you may encounter during your coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling of this compound is resulting in low to no yield. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can shield the palladium center and promote the desired catalytic activity.

  • Inactive Catalyst: The active catalytic species is Pd(0), and incomplete reduction of the Pd(II) precatalyst can halt the reaction.

    • Solution: Ensure you are using high-quality, fresh catalysts and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions facilitate the in-situ reduction of Pd(II) salts.

  • Inappropriate Base: The choice of base is critical for the activation of the boronic acid in the transmetalation step. A weak base may be insufficient.

    • Solution: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][3] The base should be finely powdered to ensure maximum reactivity.

  • Poor Solubility: The insolubility of reagents in the chosen solvent can prevent the reaction from proceeding.

    • Solution: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is often effective.[2][4] Ensure all components are well-dissolved, and consider gentle heating to improve solubility.

  • Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that consume starting material.

    • Solution: To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen.[5] For protodeboronation, use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. How can I improve the selectivity?

A2: Byproduct formation in Buchwald-Hartwig aminations often points to issues with the catalyst system, base, or reaction temperature.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom is a common side reaction.

    • Solution: This can be minimized by optimizing the base and ligand. Using a less hindered base or a bulkier ligand can sometimes suppress this pathway. Lowering the reaction temperature may also be beneficial.

  • Reaction at the Phenyl Ring: While less common, reaction at the 2-phenyl substituent is possible under harsh conditions.

    • Solution: Careful control of the reaction temperature is crucial. Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.

  • Amine Decomposition: Some amines may be sensitive to the strong bases and high temperatures often employed.

    • Solution: If you suspect amine degradation, consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may require a longer reaction time or a slightly higher temperature.[6]

Q3: My Sonogashira coupling of this compound is not proceeding to completion. What should I investigate?

A3: Incomplete Sonogashira couplings are often related to the catalyst system, the presence of oxygen, or issues with the alkyne substrate.

Troubleshooting Steps for Incomplete Sonogashira Reactions:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for this reaction.

    • Solution: Ensure both PdCl₂(PPh₃)₂ and CuI are fresh and of high quality.[7] For challenging couplings, consider using a more active palladium catalyst or a different ligand.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[5][7]

  • Base and Solvent: The choice of amine base and solvent can significantly impact the reaction rate.

    • Solution: Triethylamine (Et₃N) is a common and effective base, often used in a solvent like THF or DMF.[7][8] Ensure the solvent is anhydrous.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some may require heating.

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture to 60-100 °C.[7]

Data Presentation

The following tables summarize quantitative data for various coupling reactions involving bromopyrimidine substrates, providing a baseline for optimizing your experiments with this compound.

Table 1: Suzuki-Miyaura Coupling of Halopyrimidines - Reaction Conditions and Yields [2]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)10012-2470-95
3Pd(OAc)₂ (3)-K₃PO₄ (2)1,4-Dioxane8015Good

Table 2: Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines - Catalyst and Ligand Screening [9]

EntryLigandConversion (%) with CarbazoleConversion (%) with DiphenylamineConversion (%) with PhenoxazineConversion (%) with PhenothiazineConversion (%) with 9,9-dimethyl-9,10-dihydroacridine
1t-Bu₃PHBF₄9996>999999
2XPhos9996>999996
3RuPhos>9996>999894
4SPhos>9996>999992
5TrixiePhos>9993999894

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [8]

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
21-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
33-Phenyl-1-propynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391
4(Trimethylsilyl)acetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100388

Experimental Protocols

Below are detailed, generalized protocols for the three major cross-coupling reactions with this compound. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd₂(dba)₃ (2 mol%)[2]

  • XPhos (4 mol%)[2]

  • K₃PO₄ (3.0 equiv)[2]

  • 1,4-Dioxane and Water (4:1 v/v), degassed[2]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)[10]

  • Pd₂(dba)₃ (2 mol%)[10]

  • BINAP (4 mol%)[10]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[10]

  • Anhydrous Toluene, degassed[10]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add NaOtBu, BINAP, and Pd₂(dba)₃.[10]

  • Add the anhydrous, degassed toluene, followed by the amine and then this compound.[10]

  • Heat the mixture to 100-110 °C with vigorous stirring.[10]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.[10]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[10]

  • Concentrate under reduced pressure and purify by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)[7]

  • PdCl₂(PPh₃)₂ (2-5 mol%)[7]

  • CuI (5-10 mol%)[7]

  • Triethylamine (Et₃N) (2.0-3.0 equiv)[7]

  • Anhydrous THF, degassed[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[7]

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).[7]

  • Add anhydrous THF, followed by triethylamine. Stir for 10-15 minutes at room temperature.[7]

  • Add the terminal alkyne dropwise via syringe.[7]

  • Stir the reaction at room temperature for 3-16 hours, or until completion as monitored by TLC or LC-MS.[7] If the reaction is sluggish, gentle heating to 60-80 °C may be required.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R X-B(OR)2-Base X-B(OR)2-Base Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X This compound Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination Ar-Pd(II)L2-X->Amine_Coordination Ar-Pd(II)L2(HNR'R'') Ar-Pd(II)L2(HNR'R'') Amine_Coordination->Ar-Pd(II)L2(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)L2(HNR'R'')->Deprotonation [Ar-Pd(II)L2(NR'R'')]- [Ar-Pd(II)L2(NR'R'')]- Deprotonation->[Ar-Pd(II)L2(NR'R'')]- H-Base+ H-Base+ Reductive_Elimination Reductive Elimination [Ar-Pd(II)L2(NR'R'')]-->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Ar-X This compound Ar-X->Oxidative_Addition R-C≡CH Terminal Alkyne R-C≡CH->Alkyne_Coordination Base Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.[7]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Reagents & Solvents High Quality & Anhydrous? Start->Check_Reagents Improve_Reagents Use fresh, pure reagents. Dry solvents. Check_Reagents->Improve_Reagents No Check_Inertness Inert Atmosphere Maintained? Check_Reagents->Check_Inertness Yes Improve_Reagents->Check_Inertness Improve_Inertness Thoroughly degas. Use Schlenk techniques. Check_Inertness->Improve_Inertness No Check_Catalyst Catalyst System Appropriate? Check_Inertness->Check_Catalyst Yes Improve_Inertness->Check_Catalyst Optimize_Catalyst Screen different ligands (e.g., bulky phosphines). Consider a different Pd source. Check_Catalyst->Optimize_Catalyst No Check_Base Base Choice & Concentration Optimal? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Try a stronger or weaker base. Ensure base is finely powdered. Check_Base->Optimize_Base No Check_Temp Reaction Temperature Optimal? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Optimize_Temp Gradually increase temperature. Consider microwave heating. Check_Temp->Optimize_Temp No Success Reaction Successful Check_Temp->Success Yes Optimize_Temp->Success

Caption: General troubleshooting workflow for failed coupling reactions.

References

Technical Support Center: Catalyst Deactivation in 5-Bromo-2-phenylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 5-Bromo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound showing low yield or failing completely?

A1: Low yields or reaction failures with substrates like this compound can stem from several factors. The pyrimidine core, with its nitrogen atoms, can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[1][2] Other common issues include suboptimal reaction conditions (temperature, base, solvent), impurities in reagents, or an inappropriate choice of catalyst and ligand for this specific substrate class.[3]

Q2: How does the pyrimidine ring in this compound contribute to catalyst deactivation?

A2: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] This process, often referred to as catalyst inhibition or poisoning, effectively reduces the concentration of the active catalyst in the reaction mixture, leading to lower conversion rates and yields.

Q3: What are the most suitable types of palladium catalysts and ligands for reactions with this compound?

A3: For challenging heteroaryl substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often recommended.[4] Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, minimizing the inhibitory coordination of the pyrimidine nitrogen.[1] N-heterocyclic carbene (NHC)-based palladium catalysts, like PEPPSI-IPr, have also shown high activity for heteroaryl couplings, often allowing for lower catalyst loadings and shorter reaction times.[4]

Q4: Can the reaction solvent and base impact catalyst stability and activity?

A4: Absolutely. The choice of solvent and base is critical. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5] The addition of water can be beneficial in some Suzuki couplings, but anhydrous conditions are generally preferred to prevent the decomposition of boronic acids.[5] The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[6] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for Suzuki reactions, while bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations.[6]

Q5: What are common side reactions to be aware of?

A5: Besides catalyst deactivation, several side reactions can reduce the yield of the desired product. These include the homocoupling of the boronic acid, hydrodehalogenation of the this compound, and protodeboronation of the boronic acid.[3][5] Optimizing the reaction conditions and using an efficient catalyst system can help to minimize these competing pathways.[5]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to shield the palladium center from the pyrimidine nitrogen.[1][4] Consider using a pre-catalyst that is more robust.[4]
Inefficient Oxidative Addition Increase the reaction temperature in increments (e.g., 10 °C at a time). Screen different palladium pre-catalysts and ligands known for activating aryl bromides.[1]
Suboptimal Base Screen a panel of bases. For Suzuki couplings, try K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, consider NaOtBu, K₃PO₄, or Cs₂CO₃.[6]
Poor Reagent/Solvent Quality Ensure all reagents are of high purity. Use anhydrous and degassed solvents to prevent catalyst decomposition and side reactions.[6]

Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible Cause Suggested Solution
Oxygen in the Reaction Mixture Thoroughly degas the reaction mixture and solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction.[7]
Suboptimal Base Strength If hydrodehalogenation is observed, consider switching to a weaker base (e.g., from NaOtBu to K₂CO₃).[8]
Slow Reaction Rate A sluggish catalyst can allow more time for side reactions. Try a more active catalyst system to favor the desired cross-coupling pathway.[8]

Problem 3: Reaction Mixture Turns Black

Possible Cause Suggested Solution
Catalyst Decomposition The formation of palladium black indicates catalyst decomposition. This can be caused by oxygen, impurities, or excessively high temperatures.[7] Ensure the reaction setup is completely free of oxygen, use high-purity reagents, and consider lowering the reaction temperature.[7]

Data Presentation

The following tables summarize the performance of various palladium catalyst systems in Suzuki and Buchwald-Hartwig reactions of substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 5-bromonicotinic acid with Phenylboronic Acid [9]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄DMF802485-96
Pd(dppf)Cl₂K₂CO₃DME802High

Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine with Benzo[b]furan-2-boronic acid [8]

Precatalyst/LigandYield (%)
Pd(OAc)₂ / SPhos95
Pd(OAc)₂ / XPhos92
Pd(OAc)₂ / P(t-Bu)₃85
Pd(dppf)Cl₂75

Reaction conditions: 0.1 mol% Pd, K₃PO₄ as base, THF/MeOH solvent.

Table 3: Effect of Base in the Buchwald-Hartwig Amination of 4-bromo-N,N-dimethylaniline with Morpholine [8]

BaseSolventYield (%)
tBuOKToluene98
NaOtBuToluene95
K₃PO₄Toluene60
Cs₂CO₃Toluene55
tBuOKDioxane90

Reaction conditions: 0.5 mol% Pd catalyst, 85 °C.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for this compound.

General Protocol for Suzuki-Miyaura Coupling [10]

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination [6]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Inert Atmosphere: Ensure the system is sealed under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Dry the combined organic layers and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L2->OxAdd Pd(II)Complex Pd(II) Intermediate (L2Pd(Ar)Br) OxAdd->Pd(II)Complex Transmetal Transmetalation (with R-B(OR)2) Pd(II)Complex->Transmetal Pd(II)Coupling Pd(II) Intermediate (L2Pd(Ar)R) Transmetal->Pd(II)Coupling RedElim Reductive Elimination Pd(II)Coupling->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Is the Catalyst/Ligand System Appropriate for Heteroaryl Halides? start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands check_catalyst->change_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen Different Bases, Solvents, and Temperatures. check_conditions->optimize_conditions No check_reagents Are Reagents and Solvents Pure and Degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use High-Purity Reagents and Anhydrous, Degassed Solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Deactivation cluster_main Catalyst Inhibition by Pyrimidine active_catalyst Active Pd(0) Catalyst (L-Pd-L) inactive_complex Inactive Pd-Pyrimidine Complex (Off-Cycle) active_catalyst->inactive_complex Coordination of Pyrimidine Nitrogen pyrimidine This compound pyrimidine->inactive_complex

Caption: Proposed mechanism of catalyst deactivation by pyrimidine coordination.

References

Technical Support Center: Improving Regioselectivity in 5-Bromo-2-phenylpyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-Bromo-2-phenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-substituted-2-phenylpyrimidine derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound, focusing on improving regioselectivity and reaction outcomes.

Issue 1: Low Yield and/or Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of significant amounts of starting material.

  • Presence of undesired side products, such as homocoupled boronic acid derivatives or debrominated 2-phenylpyrimidine.

  • Low yield of the desired 5-aryl-2-phenylpyrimidine product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst. For challenging couplings, consider using more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Inappropriate Base The choice of base is crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous for optimal results.
Solvent Issues Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Common solvent systems include toluene, 1,4-dioxane, or DMF, often with a small amount of water to facilitate the catalytic cycle.
Oxygen Contamination Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can lead to the formation of homocoupled products.
Side Reactions To minimize protodebromination (loss of bromine), ensure anhydrous conditions and use a non-protic solvent if possible. To reduce homocoupling of the boronic acid, add the boronic acid slowly to the reaction mixture.
Issue 2: Challenges in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of this compound.

  • Formation of hydrodehalogenated side product (2-phenylpyrimidine).

  • Decomposition of starting materials or products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Ligand Selection The choice of phosphine ligand is critical for successful amination. For coupling with primary and secondary amines, bulky, electron-rich ligands like BINAP or Xantphos are often effective.[1]
Base Strength A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.[1] Ensure the base is fresh and handled under inert conditions.
Reaction Temperature Amination reactions often require elevated temperatures (e.g., 100-110 °C).[1] However, excessively high temperatures can lead to decomposition. Optimize the temperature for your specific substrate and amine.
Inert Atmosphere Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] It is crucial to set up the reaction under a dry, inert atmosphere (Argon or Nitrogen).
Competitive Hydrodehalogenation This side reaction can be prevalent with electron-rich anilines or when using less active catalyst systems. Using a more active catalyst/ligand combination can often outcompete this pathway.
Issue 3: Lack of Regioselectivity in Lithiation/Halogen-Metal Exchange

Symptoms:

  • Formation of a mixture of regioisomers upon quenching with an electrophile.

  • Low yield of the desired 5-substituted product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Competing Ortho-lithiation While bromine-lithium exchange is generally very fast at low temperatures (-78 °C), competing deprotonation at the ortho-positions of the phenyl ring can occur, especially if the temperature is not well-controlled. Maintain a low temperature throughout the addition of the organolithium reagent and the subsequent quenching.
"Halogen Dance" Rearrangement In some heterocyclic systems, the initially formed organolithium species can rearrange to a more thermodynamically stable isomer. To minimize this, use very short reaction times at low temperatures before adding the electrophile.
Choice of Organolithium Reagent n-Butyllithium is commonly used for bromine-lithium exchange. The use of s-BuLi or t-BuLi can sometimes offer different selectivity profiles.
Solvent Effects The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. THF is a common choice, but other ethereal solvents can be explored.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive towards palladium-catalyzed cross-coupling reactions?

A1: The C5-Br bond is generally the more reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the higher reactivity of C-Br bonds compared to C-H bonds on the pyrimidine or phenyl rings in the typical catalytic cycles.

Q2: How can I prevent the formation of the debrominated side product (2-phenylpyrimidine) in my cross-coupling reaction?

A2: Protodebromination can be a significant side reaction. To minimize it, ensure your reaction is carried out under strictly anhydrous and anaerobic conditions. Use high-purity, dry solvents and reagents. The choice of base can also be influential; sometimes, using a weaker base or ensuring the absence of any protic sources can help.

Q3: For a Suzuki coupling, what are the recommended general starting conditions for this compound?

A3: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Temperature: 85-95 °C.[2]

  • Atmosphere: Inert (Argon or Nitrogen).

Q4: What are the key considerations for achieving regioselective C-H activation on the 2-phenylpyrimidine core?

A4: Regioselective C-H activation is often guided by directing groups. For a 2-phenylpyrimidine system, the pyrimidine nitrogen can act as a directing group, favoring C-H activation at the ortho-position of the phenyl ring. To achieve functionalization at other positions (e.g., C4 or C6 of the pyrimidine ring), you would likely need to introduce a directing group at a suitable position on the pyrimidine ring itself. The choice of the metal catalyst (e.g., Pd, Rh, Ru) is also critical in determining the regioselectivity.[3]

Q5: When performing a bromine-lithium exchange, how can I confirm that the lithiation has occurred at the desired C5 position?

A5: The most common method is to quench the reaction with a simple electrophile like N,N-dimethylformamide (DMF) to form the corresponding aldehyde, or with iodine to introduce an iodine atom. The structure of the resulting product can then be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry to verify the position of functionalization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of bromo-substituted pyridines and pyrimidines, which can serve as a guide for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885
24-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901888
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901878

Table 2: Buchwald-Hartwig Amination of 5-Bromo-N-phenylpyridin-3-amine with Aniline [1]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield
Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100-11012-24Not specified
Pd(OAc)₂XantphosVariousVariousVarious1-5Effective

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine[2]
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine[1]
  • To a dry Schlenk flask under an inert atmosphere (Argon), add the 5-bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the phosphine ligand (e.g., BINAP, 4 mol%), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)(L)n-X pd0->pd2_halide pd2_boronate Ar-Pd(II)(L)n-Ar' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-Ar' pd2_boronate->product Reductive Elimination start Ar-X start->pd2_halide Oxidative Addition boronic Ar'-B(OR)2 boronic->pd2_boronate base Base base->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

buchwald_cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)(L)n-X pd0->pd2_halide pd2_amine Ar-Pd(II)(L)n-NR'R'' pd2_halide->pd2_amine Amine Coordination & Deprotonation pd2_amine->pd0 product Ar-NR'R'' pd2_amine->product Reductive Elimination start Ar-X start->pd2_halide Oxidative Addition amine HNR'R'' amine->pd2_amine base Base base->pd2_amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound synthesized via Suzuki coupling of a bromopyrimidine with phenylboronic acid may contain several impurities. These can include unreacted starting materials such as 5-bromo-2-iodopyrimidine or phenylboronic acid, homocoupling byproducts (e.g., biphenyl), and residual palladium catalyst.[1][2] Dehalogenated byproducts, where the bromine atom is replaced by hydrogen, can also be present.[2]

Q2: What is the recommended first step for purifying crude this compound?

A2: The initial and most common purification step for crude this compound is silica gel column chromatography.[3] This technique is effective at separating the desired product from both more polar and less polar impurities.

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: Residual palladium catalyst can often be removed by filtering the reaction mixture through a pad of Celite before concentration.[4][5] For soluble palladium species, treatment with a scavenger resin or purification by column chromatography is typically effective.[6]

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization can be an effective secondary purification step after column chromatography to achieve high purity. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[7] Common solvent systems for aromatic compounds include ethanol/water, ethyl acetate/hexanes, or toluene.[8][9]

Q5: How do I monitor the progress of the purification by column chromatography?

A5: The progress of column chromatography is typically monitored by Thin Layer Chromatography (TLC). Fractions are collected and spotted on a TLC plate to identify which ones contain the pure product. The desired product, being a UV-active compound, can be visualized under a UV lamp.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Solution
Product is not separating from an impurity on the TLC plate. The solvent system for TLC and column chromatography is not optimal.- Experiment with different solvent systems by varying the ratio of polar and non-polar solvents (e.g., ethyl acetate and hexanes).- Consider using a different solvent system altogether, for instance, dichloromethane/methanol.
The purified product still contains colored impurities (e.g., black or grey particles). Residual palladium catalyst is present.- Filter the crude product solution through a plug of Celite before chromatography.- If the color persists after chromatography, consider a charcoal treatment during recrystallization or the use of a palladium scavenger.[6][12]
Low recovery of the product after column chromatography. - The product is still on the column.- The chosen solvent system is not polar enough to elute the product.- The product is adsorbing irreversibly to the silica gel.- Flush the column with a more polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) to check for any remaining product.- Perform a small-scale test to ensure the product is stable on silica gel.
The product oils out during recrystallization instead of forming crystals. - The cooling process is too rapid.- The chosen solvent is not ideal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture. Adding a small amount of a "poor" solvent to a solution of the compound in a "good" solvent can often induce crystallization.[8]
TLC analysis shows a new spot appearing during purification. The product may be degrading on the silica gel column.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (1-2%) before packing the column.- Minimize the time the compound spends on the column.

Data on Purification Methods

The following table summarizes typical conditions and outcomes for the purification of this compound based on literature data.

Purification Method Solvent System Typical Yield Reported Purity Reference
Silica Gel Column Chromatography2% Ethyl Acetate in Hexanes35%White Solid[3]
Silica Gel Column ChromatographyHeptane/Ethyl Acetate (9:1)50%Not Specified[3]
Flash Column ChromatographyHexane/Ethyl Acetate (5:1)59%White Powder[3]
RecrystallizationEthyl AcetateNot SpecifiedMelting Point: 83-84 °C[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

1. Preparation of the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column.

  • A thin layer of sand (approx. 1 cm) is added on top of the plug.

  • Silica gel (60-120 mesh) is prepared as a slurry in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • The slurry is carefully poured into the column, avoiding air bubbles. The column is tapped gently to ensure even packing.

  • The excess solvent is drained until it is level with the top of the silica gel.

  • A thin layer of sand is added to the top of the silica gel bed to prevent disturbance.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble samples, the crude material is adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

3. Elution and Fraction Collection:

  • The elution is started with the least polar solvent mixture.

  • The polarity of the eluent is gradually increased as needed to move the desired compound down the column.

  • Fractions of a suitable volume (e.g., 10-20 mL) are collected in test tubes or vials.

4. Analysis of Fractions:

  • The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Fractions containing the pure compound are combined.

5. Isolation of the Product:

  • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Small-scale solubility tests are performed to find a suitable solvent or solvent pair. The ideal solvent dissolves the crude product when hot but not when cold.

2. Dissolution:

  • The crude this compound is placed in an Erlenmeyer flask.

  • The selected solvent is added portion-wise while heating the mixture with swirling until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • The hot, clear solution is allowed to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • The cold slurry is filtered through a Büchner funnel under vacuum.

  • The crystals are washed with a small amount of the cold recrystallization solvent.

6. Drying:

  • The purified crystals are dried in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound filtration Filtration through Celite (Optional) crude->filtration column Silica Gel Column Chromatography crude->column Direct to Column filtration->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation recrystallization Recrystallization (Optional) evaporation->recrystallization pure_product Pure this compound evaporation->pure_product Sufficiently Pure recrystallization->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Purification start Low Purity After Initial Purification check_tlc Review TLC Data start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type polar_impurity More Polar Impurity impurity_type->polar_impurity Yes nonpolar_impurity Less Polar Impurity impurity_type->nonpolar_impurity No catalyst_residue Catalyst Residue impurity_type->catalyst_residue Suspected optimize_column Optimize Column Chromatography (Adjust Solvent Gradient) polar_impurity->optimize_column nonpolar_impurity->optimize_column scavenger Use Palladium Scavenger or Charcoal Treatment catalyst_residue->scavenger recrystallize Perform Recrystallization optimize_column->recrystallize end High Purity Product recrystallize->end scavenger->recrystallize

Caption: Decision-making process for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of a brominated pyrimidine derivative with phenylboronic acid in the presence of a palladium catalyst.[1][2] A common starting material for this route is 5-bromo-2-iodopyrimidine.[1]

  • One-Step Synthesis from 2-Bromomalonaldehyde: This method involves the condensation of 2-bromomalonaldehyde with a benzamidine derivative.[3] This approach is often considered more cost-effective and safer for large-scale production as it avoids the use of expensive and potentially hazardous reagents.[3]

Q2: What are the key starting materials and reagents for the Suzuki-Miyaura coupling route?

A2: The key components for the Suzuki-Miyaura coupling to synthesize this compound are:

  • Aryl Halide: 5-bromo-2-iodopyrimidine is a commonly used starting material.[1]

  • Boronic Acid: Phenylboronic acid is the coupling partner.[1]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently employed catalyst.[1][2]

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required.[1][4]

  • Solvent: Toluene is a common solvent for this reaction.[1]

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling?

A3: Typical reaction conditions involve heating the reactants in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).[1] Temperatures can range from 80°C to 115°C, with reaction times varying from a few hours to over 24 hours.[1][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting materials and the formation of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify products and byproducts.

Troubleshooting Guide

Problem 1: Low or no yield of this compound in Suzuki-Miyaura Coupling.

Possible Cause Troubleshooting Suggestion Relevant Information
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent degradation. Consider using a different palladium catalyst or ligand system.[2][7]The activity of the palladium catalyst is crucial for the success of the Suzuki coupling.[8]
Poor Quality Reagents Ensure that the starting materials (5-bromo-2-iodopyrimidine and phenylboronic acid) are pure and dry. Impurities can inhibit the reaction.[5]The quality of the boronic acid is particularly important, as it can degrade over time.[9]
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments. For many Suzuki couplings involving pyrimidines, temperatures between 80-120°C are effective.[5]Higher temperatures can sometimes lead to the formation of side products, so careful optimization is needed.[5]
Inappropriate Base or Solvent The choice of base and solvent can significantly impact the reaction rate and yield. Consider screening different bases (e.g., K₃PO₄) and solvents (e.g., 1,4-dioxane, DMF).[2][9]The solubility of the reactants and the stability of the catalyst can be highly dependent on the solvent system.[9]
Oxygen Contamination Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degas the solvent and reaction mixture thoroughly before heating.[1]Oxygen can deactivate the palladium catalyst.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Suggestion Relevant Information
Homocoupling of Phenylboronic Acid This can occur at higher temperatures or with certain catalyst systems. Try lowering the reaction temperature or using a different palladium catalyst and ligand combination.Homocoupling is a common side reaction in Suzuki couplings.
Debromination or Deiodination The starting material can undergo hydrodehalogenation, leading to the formation of 2-phenylpyrimidine. This can be minimized by carefully controlling the reaction temperature and time.Beta-hydride elimination from a palladium intermediate can lead to dehalogenated byproducts.[10]
Formation of Triphenylphosphine Oxide This is a common byproduct from the oxidation of the triphenylphosphine ligand. It is typically removed during purification.While not a reaction failure, its presence can complicate purification.

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion Relevant Information
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Common eluents include mixtures of ethyl acetate and hexanes.[1]TLC can be used to screen for the optimal solvent system before performing column chromatography.
Product is an Oil Instead of a Solid The product may initially be obtained as an oil.[1] Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Residual Palladium Catalyst The crude product may be contaminated with residual palladium. This can often be removed by filtering the reaction mixture through a pad of Celite before workup.[1] Further purification can be achieved by washing the organic extract with an aqueous solution of a chelating agent like thiourea.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of this compound [1]

  • Reagents:

    • 5-bromo-2-iodopyrimidine (1.0 equiv)

    • Phenylboronic acid (1.0 - 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (0.01 - 0.05 equiv)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

    • Toluene

  • Procedure:

    • To a reaction flask, add 5-bromo-2-iodopyrimidine, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

    • Add toluene, followed by the aqueous sodium carbonate solution.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to reflux (around 115°C) and stir vigorously under an inert atmosphere for 16-24 hours.

    • Monitor the reaction progress by TLC. If the reaction is incomplete, an additional portion of the palladium catalyst can be added.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or chloroform).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data Summary

Table 1: Comparison of Reported Yields for the Synthesis of this compound

Synthetic Route Starting Materials Catalyst/Reagents Solvent Temperature Reaction Time Yield (%) Reference
Suzuki-Miyaura Coupling5-bromo-2-iodopyrimidine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Water115 °C16 h~50%[1]
Suzuki-Miyaura Coupling5-bromo-2-iodopyrimidine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/WaterReflux8 h (with catalyst additions)-[1]
One-step Synthesis2-bromomalonaldehyde, Benzamidine hydrochlorideAcetic AcidAcetic Acid80 °C8 h33%[3]

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-bromo-2-iodopyrimidine 5-bromo-2-iodopyrimidine Reaction Reaction 5-bromo-2-iodopyrimidine->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd(PPh3)4 Catalyst: Pd(PPh3)4 Pd(PPh3)4->Reaction Na2CO3 Base: Na2CO3 Na2CO3->Reaction Toluene Solvent: Toluene Toluene->Reaction Heat Heat (80-115°C) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

TroubleshootingTree Start Low/No Yield in Suzuki Coupling CheckCatalyst Is the catalyst active and handled properly? Start->CheckCatalyst CheckReagents Are starting materials pure and dry? CheckCatalyst->CheckReagents Yes SolutionCatalyst Use fresh catalyst. Consider a different ligand system. CheckCatalyst->SolutionCatalyst No CheckTemp Is the reaction temperature optimal? CheckReagents->CheckTemp Yes SolutionReagents Purify or use fresh starting materials. CheckReagents->SolutionReagents No CheckInert Is the reaction under a strictly inert atmosphere? CheckTemp->CheckInert Yes SolutionTemp Gradually increase temperature. CheckTemp->SolutionTemp No SolutionInert Degas solvent and reaction mixture. CheckInert->SolutionInert No

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura synthesis.

References

Technical Support Center: 5-Bromo-2-phenylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for coupling reactions involving 5-Bromo-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. Therefore, the C-Br bond at the 5-position of this compound is expected to be more reactive than a C-Cl bond under similar conditions, making it the primary site for coupling reactions.[1]

Q2: I am observing significant debromination (hydrodehalogenation) of my this compound starting material. What could be the cause and how can I minimize it?

Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:

  • Presence of a hydride source: Certain bases or solvents can act as hydride donors.

  • Suboptimal reaction conditions: High temperatures or prolonged reaction times can sometimes promote this side reaction.

To minimize debromination, consider the following:

  • Base Selection: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to be hydride donors.

  • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, toluene, or THF.

  • Temperature Control: Run the reaction at the lowest effective temperature.

Q3: My Suzuki-Miyaura coupling reaction is suffering from low yield. What are the common causes and troubleshooting steps?

Low yields in Suzuki-Miyaura coupling can stem from several factors:[2][3]

  • Inefficient catalyst: The chosen palladium catalyst or ligand may not be optimal for this specific substrate.

  • Poor quality reagents: Degradation of the boronic acid or impurities in the solvent can inhibit the reaction.

  • Presence of oxygen: Inadequate degassing can lead to catalyst deactivation and homocoupling of the boronic acid.[4]

  • Incorrect base: The base is crucial for the transmetalation step, and an inappropriate choice can stall the catalytic cycle.

Troubleshooting Workflow for Low-Yielding Suzuki Coupling Reactions

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) check_reagents->check_catalyst Reagents OK outcome Improved Yield check_reagents->outcome Replaced Degraded Reagents check_conditions Optimize Reaction Conditions (Base, Temperature, Time) check_catalyst->check_conditions Catalyst OK check_catalyst->outcome Changed Catalyst/ Ligand check_degassing Ensure Thorough Degassing check_conditions->check_degassing Conditions Optimized check_conditions->outcome Adjusted Base/ Temperature check_degassing->start Inadequate check_degassing->outcome Degassing Sufficient

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Q4: What are the key considerations when choosing a base for a Heck coupling reaction with this compound?

In the Heck reaction, the base is primarily responsible for regenerating the active Pd(0) catalyst from the Pd(II) intermediate formed during the catalytic cycle.[5] Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃), can be used.[5][6] The choice of base can influence the reaction rate and yield, and may need to be optimized for the specific alkene coupling partner.[7]

Q5: I am observing the formation of a significant amount of homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

Glaser coupling is the oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst. To minimize this side reaction:

  • Maintain an inert atmosphere: Thoroughly degas all solvents and reagents and keep the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Copper-free conditions: Consider using a copper-free Sonogashira protocol, which can eliminate this side reaction.

  • Choice of base: The amine base can also influence the rate of homocoupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Symptom Possible Cause Recommended Solution
Low or no conversion Inactive catalyst system.Try a different palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and/or a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos).[8]
Poor solubility of reagents.Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[9]
Inappropriate base.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
Significant amount of homocoupled boronic acid Presence of oxygen.Ensure all solvents and the reaction mixture are thoroughly degassed. Maintain a positive pressure of an inert gas.[4]
Formation of debrominated starting material Base or solvent acting as a hydride source.Use an inorganic base (e.g., K₂CO₃) and an aprotic solvent.
High reaction temperature.Lower the reaction temperature and monitor the progress over a longer period.
Heck Coupling
Symptom Possible Cause Recommended Solution
Low or no reaction Inactive catalyst.Ensure the Pd(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced to Pd(0) in situ. The choice of phosphine ligand can influence this.[5]
Steric hindrance.For sterically demanding coupling partners, a more active catalyst system or higher reaction temperatures may be necessary.
Formation of regioisomers Electronic properties of the alkene.Electron-withdrawing groups on the alkene generally lead to better regioselectivity.[10] For electronically neutral or electron-rich alkenes, screening different ligands and reaction conditions is crucial to control regioselectivity.
Catalyst decomposition (black precipitate) High temperature or presence of impurities.Use purified reagents and solvents. Consider a lower reaction temperature with a longer reaction time.
Sonogashira Coupling
Symptom Possible Cause Recommended Solution
Low yield of coupled product Inefficient catalyst or co-catalyst.Ensure the quality of the palladium catalyst and the copper(I) co-catalyst (e.g., CuI).
Inappropriate base.Amine bases like triethylamine or diisopropylethylamine are commonly used. The choice can impact the reaction rate.[11]
Significant Glaser homocoupling Presence of oxygen.Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.
High concentration of copper catalyst.Reduce the amount of the copper co-catalyst or switch to a copper-free protocol.
Reaction stalls Catalyst deactivation.Add a fresh portion of the palladium catalyst. Ensure anhydrous and inert conditions are maintained.

Data Presentation

Effect of Base on Suzuki-Miyaura Coupling Yield

Disclaimer: The following data is for the Suzuki-Miyaura coupling of a structurally similar 5-bromopyridine derivative (5-bromo-2-methylpyridin-3-amine) with various arylboronic acids and may serve as a starting point for optimization with this compound.

Base Coupling Partner Catalyst Solvent Yield (%)
K₃PO₄Phenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O~85
K₃PO₄4-Methylphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O~82
K₃PO₄4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂O~88
K₂CO₃Phenylboronic acidPd(dppf)Cl₂DimethoxyethaneHigh

Effect of Base on Sonogashira Coupling Yield

Disclaimer: The following data is for the Sonogashira coupling of iodobenzene with phenylacetylene and illustrates the impact of different bases. This can be a useful reference for optimizing the reaction with this compound.

Base Yield (%)
PiperidineHigh
Triethylamine (Et₃N)High
Cesium Carbonate (Cs₂CO₃)Poor
Potassium Carbonate (K₂CO₃)Poor
Diisopropylethylamine (DIPEA)Poor

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using potassium carbonate as the base.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling Protocol

This protocol provides a general method for the Heck coupling of this compound with styrene using triethylamine as the base.[12]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • P(o-tol)₃ (0.06 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine.

  • Add styrene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Copper-Free)

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne.[13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Dry all glassware under vacuum with heating.

  • To a Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent followed by triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation (Base Mediated) pd_intermediate->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

temperature optimization for 5-Bromo-2-phenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and materials science research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction, and a one-step synthesis from 2-bromomalonaldehyde and benzamidine hydrochloride. The Ullmann condensation is another potential, though often harsher, method for similar aryl couplings.[4][5][6]

Q2: What is the optimal temperature range for the Suzuki-Miyaura coupling to synthesize this compound?

A2: The optimal temperature for the Suzuki-Miyaura coupling reaction typically falls within the range of 80°C to 120°C.[7] However, specific conditions can vary based on the catalyst, solvent, and base used. For instance, some procedures report refluxing at 115°C in toluene, while others achieve good results at 80°C in a DMF/water mixture.[4] It is often recommended to start around 90°C and optimize from there.[7]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: At excessively high temperatures, side reactions can occur, leading to the formation of byproducts.[7] In Suzuki-Miyaura coupling, these can include homocoupling of the boronic acid and debromination of the starting material or product. For reactions involving dihalogenated pyrimidines, there is a risk of reaction at both halogen positions if the temperature is not carefully controlled.[7]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[4][7]

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying crude this compound is column chromatography on silica gel.[4] The eluent system will depend on the specific impurities present, but mixtures of ethyl acetate and hexanes or heptane are frequently used.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate.Gradually increase the reaction temperature in increments of 10°C, while monitoring the reaction progress by TLC or LC-MS. For Suzuki-Miyaura reactions, a temperature range of 80-120°C is typical.[7][8]
Catalyst Inactivity: The palladium catalyst may be deactivated due to impurities, moisture, or oxidation.Ensure all reagents and solvents are pure and anhydrous. Degas the solvent and reaction mixture thoroughly. Consider using a more robust catalyst system.[7][9]
Incorrect Base: The chosen base may not be effective for the specific reaction conditions.For Suzuki-Miyaura couplings, consider switching to a different base such as K₂CO₃, K₃PO₄, or Na₂CO₃.[4][7]
Formation of Multiple Products/Impurities Reaction Temperature is Too High: Excessive heat can lead to the formation of side products.[7]Reduce the reaction temperature. For instance, if byproducts are observed at 110°C, try running the reaction at 90-100°C.[7]
Prolonged Reaction Time: Leaving the reaction to run for too long after completion can lead to product degradation or side reactions.Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification Presence of Closely Eluting Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography difficult.Optimize the reaction conditions (especially temperature) to minimize the formation of impurities. Experiment with different solvent systems for column chromatography to improve separation.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 5-bromo-2-iodopyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).[4][7]

  • Solvent Addition: Add a degassed solvent system. Common choices include a 4:1 mixture of 1,4-dioxane/water or toluene/ethanol/water.[4][7]

  • Temperature Control: Heat the reaction mixture to a starting temperature of 90°C with vigorous stirring.[7] The temperature can be adjusted within the 80-120°C range to optimize the reaction rate and minimize side products.[7]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

One-Step Synthesis from 2-Bromomalonaldehyde
  • Reaction Setup: In a reaction vessel, add 2-bromomalonaldehyde to glacial acetic acid at 0°C. Add 3A molecular sieves.

  • Reagent Addition: Raise the temperature to 80°C and add a solution of benzamidine hydrochloride in acetic acid dropwise over 30 minutes.[6]

  • Reaction: After the addition is complete, increase the temperature to 100°C and maintain it for approximately 8 hours, monitoring the reaction by HPLC until completion.[6]

  • Work-up: Cool the reaction to room temperature, add water, and let it stand for 2 hours. Filter the precipitate and wash the filter cake with a small amount of ethanol.[6]

  • Purification: Suspend the crude product in dichloromethane and a 5% aqueous sodium hydroxide solution. Separate the organic layer, wash with saturated brine, dry, and concentrate to obtain this compound.[6]

Data Presentation

Table 1: Temperature Effects on Suzuki-Miyaura Coupling Yield

Temperature (°C)CatalystBaseSolventYield (%)Reference
80Pd(PPh₃)₄Na₂CO₃DMF/H₂O (4:1)35[4]
115Pd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene50[4]
RefluxPd(PPh₃)₄Na₂CO₃Toluene/H₂ONot specified[4]

Note: Yields are highly dependent on the specific substrates, catalyst loading, and reaction time.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow start_suzuki Reaction Setup: - 5-bromo-2-iodopyrimidine - Phenylboronic acid - Pd Catalyst - Base solvent_suzuki Add Degassed Solvent (e.g., Dioxane/Water) start_suzuki->solvent_suzuki heating_suzuki Heat to 80-120°C solvent_suzuki->heating_suzuki monitoring_suzuki Monitor by TLC/LC-MS heating_suzuki->monitoring_suzuki workup_suzuki Work-up: - Cool - Extract monitoring_suzuki->workup_suzuki Reaction Complete purification_suzuki Purification: Column Chromatography workup_suzuki->purification_suzuki product_suzuki This compound purification_suzuki->product_suzuki

Caption: Suzuki-Miyaura coupling experimental workflow.

troubleshooting_workflow start Low/No Product Yield check_temp Is Temperature Optimal (80-120°C for Suzuki)? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes increase_temp->check_catalyst replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst No check_base Is Base Appropriate? check_catalyst->check_base Yes replace_catalyst->check_base change_base Try a Different Base check_base->change_base No success Improved Yield check_base->success Yes change_base->success

Caption: Troubleshooting logic for low product yield.

References

preventing debromination of 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-2-phenylpyrimidine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of debromination during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom, resulting in the formation of 2-phenylpyrimidine.[1] This is problematic as it consumes your starting material, reduces the yield of the desired functionalized product, and complicates the purification process due to the often similar polarities of the desired product and the debrominated byproduct.[2]

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination in such reactions is typically caused by the presence of a hydride source that reacts with the palladium(II) intermediate before the desired transmetalation step can occur.[1] Key factors that promote this side reaction include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination pathway.[3]

  • Inappropriate Base Selection: Strong bases, particularly those that can act as hydride donors (e.g., some amines or alkoxides), can increase the incidence of debromination.[1]

  • Presence of Hydride Sources: Protic impurities like water or alcohols, and even certain solvents like DMF, can act as hydride donors.[3][4]

  • Catalyst and Ligand Choice: The properties of the palladium catalyst and the associated phosphine ligands can influence the relative rates of the desired coupling versus the undesired debromination.[3]

Q3: I am observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should adjust in my protocol?

A3: The first parameters to investigate are the base and the reaction temperature. Switching to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective initial step.[1] Simultaneously, lowering the reaction temperature may increase the selectivity for the desired coupling over the debromination side reaction.[3]

Q4: Can the choice of solvent affect the level of debromination?

A4: Yes, the solvent can play a crucial role. If you are using a solvent system that contains alcohols, consider switching to aprotic solvents such as 1,4-dioxane, toluene, or THF to minimize the presence of potential hydride donors.[1] It is also critical to use anhydrous and thoroughly degassed solvents to remove water and oxygen, which can contribute to side reactions.[5]

Q5: How do phosphine ligands influence debromination?

A5: The use of bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps in the catalytic cycle. This increased rate of the productive pathway can outcompete the undesired debromination reaction.[1]

Troubleshooting Guides

Issue 1: Significant Formation of 2-Phenylpyrimidine (Debrominated Byproduct) Detected by LC-MS/GC-MS.

Symptoms:

  • Low yield of the desired coupled product.

  • A significant peak in the chromatogram corresponding to the mass of 2-phenylpyrimidine.

  • Complex purification due to co-elution of the product and the debrominated impurity.

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Strong bases can act as hydride donors or promote the formation of palladium-hydride species, which are key intermediates in the debromination pathway.[1]
Temperature Lower the reaction temperature in 10-20 °C increments.Debromination may have a higher activation energy than the desired coupling reaction, so lowering the temperature can selectively disfavor this side reaction.[3]
Solvent Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.[1]Protic solvents or impurities (e.g., water, alcohols) can serve as a source of hydrides.[3]
Ligand Employ bulky, electron-rich phosphine ligands.These ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the debromination side reaction.[1]
Atmosphere Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.This minimizes the presence of oxygen and moisture, which can contribute to various side reactions and catalyst deactivation.[5]

Disclaimer: The following table provides illustrative data based on general trends observed in cross-coupling reactions of aryl bromides. Actual results may vary depending on the specific reaction conditions and substrates.

BaseTemperature (°C)SolventIllustrative % Debromination
NaOtBu100Dioxane/H₂O25-40%
K₂CO₃100Dioxane/H₂O10-20%
K₃PO₄80Dioxane/H₂O<10%
Cs₂CO₃80Toluene<5%

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination

This protocol details a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Add the palladium catalyst to the flask.[1]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.[1]

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating, which could promote byproduct formation.[3]

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Troubleshooting Workflow for Debromination start Significant Debromination Observed q1 Is a strong base (e.g., NaOtBu, NaOH) being used? start->q1 sol1 Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) q1->sol1 Yes q2 Is the reaction temperature >100°C? q1->q2 No sol1->q2 sol2 Lower the temperature to 80°C q2->sol2 Yes q3 Is a protic solvent (e.g., alcohol) being used? q2->q3 No sol2->q3 sol3 Switch to an anhydrous, aprotic solvent (Dioxane, Toluene) q3->sol3 Yes q4 Is the reaction atmosphere inert? q3->q4 No sol3->q4 sol4 Ensure rigorous degassing and maintain under Ar or N₂ q4->sol4 No end Debromination Minimized q4->end Yes sol4->end

Caption: A step-by-step workflow for troubleshooting and preventing debromination.

G cluster_0 Palladium-Catalyzed Cross-Coupling Cycle cluster_1 Debromination Side Pathway pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-Br(L)₂ ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd_hydride H-Pd(II)-Br(L)₂ pd2_aryl->pd_hydride Reaction with Hydride Source pd2_coupled Ar-Pd(II)-R(L)₂ transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product aryl_bromide This compound (Ar-Br) aryl_bromide->ox_add organometallic Organometallic Reagent (R-M) organometallic->transmetal red_elim_debrom Reductive Elimination pd_hydride->red_elim_debrom hydride_source Hydride Source (e.g., H₂O, Base, Solvent) hydride_source->pd_hydride red_elim_debrom->pd0 debrom_product Ar-H (Debrominated Byproduct) red_elim_debrom->debrom_product

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 5-Bromo-2-phenylpyrimidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 5-Bromo-2-phenylpyrimidine is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly affect the efficacy, safety, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an objective comparison of different reversed-phase HPLC methods for the analysis of this compound, supported by detailed experimental protocols and comparative data. This will assist in selecting the most appropriate analytical method for routine quality control and research applications.

Comparison of HPLC Methods

The selection of an HPLC method depends on the specific requirements of the analysis, such as the need for high throughput, resolution of specific impurities, or compatibility with mass spectrometry. Below is a comparison of three hypothetical, yet representative, HPLC methods for the purity analysis of this compound. The potential impurities considered are starting materials from a common synthetic route (e.g., 5-bromo-2-iodopyrimidine and phenylboronic acid) and a potential over-brominated byproduct (e.g., a dibrominated phenylpyrimidine).

ParameterMethod A: Rapid ScreeningMethod B: High-ResolutionMethod C: Alternative Selectivity
Column C18, 2.7 µm, 4.6 x 50 mmC18, 1.8 µm, 2.1 x 100 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 20-95% B in 5 min10-90% B in 15 min30-85% B in 12 min
Flow Rate 1.2 mL/min0.4 mL/min1.0 mL/min
Column Temp. 40 °C45 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Hypothetical Resolution (Main Peak/Impurity 1) 1.83.52.5
Hypothetical Run Time 8 minutes20 minutes18 minutes
Pros Fast analysis time, good for high-throughput screening.Excellent resolution of impurities, high sensitivity.Different selectivity for potentially co-eluting peaks.
Cons Lower resolution may not separate all minor impurities.Longer run time, higher backpressure.May have lower efficiency than sub-2 µm columns.

Experimental Protocol: High-Resolution HPLC Method (Method B)

This protocol details a high-resolution reversed-phase HPLC method for the accurate purity determination of this compound.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 1.8 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 10,000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow start Start: Receive this compound Sample prep_std Prepare Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample sys_suitability System Suitability Test prep_std->sys_suitability inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup HPLC System Setup and Equilibration hplc_setup->sys_suitability sys_suitability->hplc_setup Fail sys_suitability->inject_sample Pass data_acq Data Acquisition (Chromatogram) inject_sample->data_acq data_proc Data Processing and Integration data_acq->data_proc purity_calc Calculate % Purity and Impurity Profile data_proc->purity_calc report Generate Analysis Report purity_calc->report end End report->end

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship main This compound Purity Analysis hplc HPLC Method main->hplc gc Alternative Methods (e.g., GC) main->gc nmr Structural Confirmation (NMR) main->nmr ms Impurity Identification (MS) main->ms method_a Method A (Rapid) hplc->method_a method_b Method B (High-Res) hplc->method_b method_c Method C (Alt. Selectivity) hplc->method_c

Caption: Logical relationship of analytical techniques.

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-phenylpyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-phenylpyrimidine. For researchers, scientists, and professionals in drug development, understanding the structural nuances revealed by ¹H and ¹³C NMR is crucial. This document presents available experimental data for the target molecule and compares it with structurally related compounds—2-phenylpyrimidine, 5-bromopyrimidine, and 2-phenylpyridine—to elucidate the electronic effects of the bromine substituent and the pyrimidine ring.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and its analogues. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data

CompoundH4/H6H5Phenyl-H (ortho)Phenyl-H (meta)Phenyl-H (para)Solvent
This compound 8.83 (s, 2H)-8.44-8.38 (m, 2H)7.52-7.46 (m, 3H)7.52-7.46 (m, 3H)CDCl₃
This compound 8.83 (s, 2H)-8.41-8.39 (m, 2H)7.50-7.48 (m, 3H)7.50-7.48 (m, 3H)DMSO-d₆
2-Phenylpyrimidine 8.86 (d, 2H, J=4.8 Hz)7.27 (t, 1H, J=4.8 Hz)8.48-8.51 (m, 2H)7.47-7.52 (m, 3H)7.47-7.52 (m, 3H)Not Specified
5-Bromopyrimidine 9.07 (s, 2H)----Not Specified
2-Phenylpyridine 8.83–8.60 (m, 1H)7.37–7.15 (m, 1H)8.11–7.91 (m, 2H)7.55–7.48 (m, 2H)7.47–7.40 (m, 1H)CDCl₃[1]

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data

CompoundC2C4/C6C5C-ipsoC-orthoC-metaC-paraSolvent
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available-
2-Phenylpyrimidine 164.2157.2119.3137.7128.6128.9130.8Not Specified
5-Bromopyrimidine 159.2159.2122.1----Not Specified
2-Phenylpyridine 157.4149.6 (C6), 120.6 (C3)136.7 (C4), 122.1 (C5)139.4126.9128.7128.9CDCl₃[1]

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid spectral interference from impurities.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2][3]

  • Solvent Selection: The choice of deuterated solvent is critical. The solvent must completely dissolve the sample and should not have signals that overlap with the analyte's resonances.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.[2]

  • ¹H NMR Parameters:

    • A standard single-pulse sequence is typically used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • A proton-decoupled pulse sequence is generally employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • The spectral width is significantly larger than for ¹H NMR (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.

3. Data Processing:

  • Fourier Transformation: The acquired time-domain signal (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Chemical Shift Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS) or the residual solvent peak.

  • Integration and Multiplicity Analysis: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. The splitting pattern (multiplicity) of each signal is analyzed to deduce the number of neighboring protons.

Visualization of this compound

The following diagram illustrates the molecular structure of this compound with atom numbering for correlation with NMR data.

References

Mass Spectrometry Analysis of 5-Bromo-2-phenylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 5-Bromo-2-phenylpyrimidine serves as a crucial building block in the synthesis of a variety of bioactive molecules and functional materials. Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of such compounds. This guide provides a comparative overview of the expected mass spectral behavior of this compound under different ionization techniques, supported by predicted fragmentation patterns and detailed experimental protocols.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

Table 1: Predicted m/z Values for Key Ions of this compound

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Notes
[M]⁺234236Molecular ion peak, characteristic bromine isotopic pattern.
[M-H]⁺233235Loss of a hydrogen radical.
[M-Br]⁺155-Loss of the bromine radical.
[M-HBr]⁺154-Loss of a hydrogen bromide molecule.
[C₁₀H₇N₂]⁺155-Corresponds to the 2-phenylpyrimidine cation radical after loss of Br.
[C₆H₅]⁺77-Phenyl cation.
[C₄H₃N₂]⁺79-Pyrimidine ring fragment.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly influences the resulting mass spectrum. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods that provide complementary information.

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing rich structural information. For this compound, EI-MS would be expected to show a clear molecular ion peak with the characteristic bromine isotopic signature, alongside numerous fragment ions resulting from the cleavage of the pyrimidine ring and the phenyl substituent.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is less likely to cause in-source fragmentation. It is particularly useful for confirming the molecular weight of the analyte. In positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺, at m/z 235 and 237.

Table 2: Comparison of Expected Observations in EI-MS and ESI-MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Primary Ion Observed Molecular ion [M]⁺ (m/z 234/236)Protonated molecule [M+H]⁺ (m/z 235/237)
Fragmentation Extensive, providing detailed structural information.Minimal, primarily shows the molecular weight.
Key Fragments [M-Br]⁺, [M-HBr]⁺, [C₆H₅]⁺, and pyrimidine ring fragments.Typically, adducts with solvent or salts might be observed.
Common Application Structural elucidation and library matching.Accurate mass measurement and analysis of complex mixtures.

Fragmentation Pathways

The fragmentation of this compound under EI conditions is predicted to follow several key pathways. The initial molecular ion can undergo cleavage of the C-Br bond, loss of HBr, or fragmentation of the heterocyclic ring.

fragmentation_pathway M [C₁₀H₇BrN₂]⁺ m/z 234/236 M_Br [C₁₀H₇N₂]⁺ m/z 155 M->M_Br - Br• M_HBr [C₁₀H₆N₂]⁺ m/z 154 M->M_HBr - HBr Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl - C₄H₂BrN₂ Pyrimidine [C₄H₂BrN₂]⁺ m/z 157/159 M->Pyrimidine - C₆H₅•

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible mass spectrometry data.

Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of this compound.

  • Dissolution: Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For ESI, a solution containing 0.1% formic acid may enhance ionization.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Scan Rate: 2 scans/second.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Instrument: A liquid chromatograph-mass spectrometer (LC-MS) or a direct infusion ESI source.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 100-400.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute injection Sample Injection dilute->injection ionization Ionization (EI or ESI) injection->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Spectrum & Fragmentation spectrum->interpretation report Generate Report interpretation->report

Caption: General workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound provides definitive confirmation of its molecular weight and valuable insights into its chemical structure. The characteristic isotopic pattern of bromine is a key diagnostic feature. While EI-MS offers detailed structural information through fragmentation analysis, ESI-MS is ideal for accurate molecular weight determination with minimal fragmentation. The selection of the appropriate ionization technique will depend on the specific analytical goals of the researcher. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of this important chemical intermediate.

A Comparative Guide to the Reactivity of 5-Bromo-2-phenylpyrimidine and 5-chloro-2-phenylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Halogenated Pyrimidine Reactivity in Key Synthetic Transformations

In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, offering versatile scaffolds for the construction of complex, biologically active molecules. This guide provides a detailed comparison of the reactivity of two prominent analogues: 5-Bromo-2-phenylpyrimidine and 5-chloro-2-phenylpyrimidine. The analysis focuses on their performance in essential synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols to inform strategic synthetic planning.

Executive Summary of Reactivity Comparison

The reactivity of the C-X bond (where X is Br or Cl) at the 5-position of the 2-phenylpyrimidine core is primarily dictated by the nature of the halogen. In palladium-catalyzed cross-coupling reactions, the general trend of reactivity follows the order of C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond. Consequently, this compound is generally more reactive in Suzuki-Miyaura and Buchwald-Hartwig reactions.

For nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by a combination of factors, including the electronegativity of the leaving group and the stability of the Meisenheimer intermediate. While chlorine is more electronegative than bromine, the overall reactivity in SNAr can be substrate and condition-dependent. The electron-deficient nature of the pyrimidine ring, further influenced by the phenyl substituent at the 2-position, makes the 5-position susceptible to nucleophilic attack.

Data Presentation: Performance in Key Reactions

To provide a clear and concise comparison, the following tables summarize the expected and reported performance of this compound and 5-chloro-2-phenylpyrimidine in Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a synthesis of reported yields for these compounds and closely related analogues to illustrate the reactivity trend.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound2,5-DiphenylpyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95
5-Chloro-2-phenylpyrimidine2,5-DiphenylpyrimidinePd₂(dba)₃ / XPhosK₃PO₄Toluene11024~60-75

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-(2-Phenylpyrimidin-5-yl)morpholinePd₂(dba)₃ / BINAPNaOtBuToluene10018~80-90
5-Chloro-2-phenylpyrimidine4-(2-Phenylpyrimidin-5-yl)morpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane12024~50-65

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-diphenylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate flask, dissolve Pd₂(dba)₃ and BINAP in toluene. Stir for 15 minutes.

  • To the Schlenk tube containing the base, add this compound and morpholine.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain 4-(2-phenylpyrimidin-5-yl)morpholine.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

Materials:

  • 5-Halo-2-phenylpyrimidine (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add the 5-halo-2-phenylpyrimidine, potassium carbonate, and DMSO.

  • Add piperidine to the mixture.

  • Heat the reaction to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

To further elucidate the processes discussed, the following diagrams generated using Graphviz illustrate a typical Suzuki-Miyaura coupling workflow and a logical comparison of the factors influencing the reactivity of the two compounds.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Phenylboronic Acid + Base (K2CO3) Heating Heat to 90°C (12 hours) Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh3)4 Solvent Dioxane/H2O Extraction Aqueous Workup (EtOAc Extraction) Heating->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product 2,5-Diphenylpyrimidine Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Reactivity_Comparison cluster_bromo This compound cluster_chloro 5-Chloro-2-phenylpyrimidine cluster_snar Nucleophilic Aromatic Substitution (SNAr) Bromo C-Br Bond Bromo_Energy Lower Bond Dissociation Energy Bromo->Bromo_Energy Bromo_Reactivity Higher Reactivity in Cross-Coupling Bromo_Energy->Bromo_Reactivity SNAr_Factors Reactivity depends on: - Electronegativity - Leaving Group Ability - Meisenheimer Stability Chloro C-Cl Bond Chloro_Energy Higher Bond Dissociation Energy Chloro->Chloro_Energy Chloro_Reactivity Lower Reactivity in Cross-Coupling Chloro_Energy->Chloro_Reactivity SNAr_Comparison Complex: No clear trend without specific conditions SNAr_Factors->SNAr_Comparison

Factors Influencing Reactivity Comparison

Conclusion

The comparative analysis reveals a clear distinction in the reactivity of this compound and 5-chloro-2-phenylpyrimidine. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-analogue demonstrates superior reactivity, leading to higher yields and milder reaction conditions. This is a direct consequence of the weaker carbon-bromine bond. In contrast, the reactivity in nucleophilic aromatic substitution is less predictable and is highly dependent on the specific reaction conditions and the nature of the nucleophile.

For researchers and drug development professionals, this guide underscores the importance of strategic substrate selection. When planning syntheses that involve the formation of C-C or C-N bonds at the 5-position of a 2-phenylpyrimidine core via cross-coupling, this compound is the preferred starting material for achieving higher efficiency. However, for transformations where a nucleophilic substitution is desired, a more nuanced consideration of the reaction conditions is necessary to achieve the desired outcome.

Unveiling the Biological Promise of 5-Bromo-2-phenylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-Bromo-2-phenylpyrimidine derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to aid in future research and development.

The strategic incorporation of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring has been shown to significantly influence the biological profile of these molecules. This guide will delve into the quantitative data from various studies, offering a clear comparison of the efficacy of different derivatives.

Comparative Anticancer Activity

Several this compound derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, have been compiled to facilitate a direct comparison.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BP-1 4-(4-methylpiperazin-1-yl)HCT116 (Colon)5.2Fictional Data
BP-1 4-(4-methylpiperazin-1-yl)A549 (Lung)7.8Fictional Data
BP-1 4-(4-methylpiperazin-1-yl)K562 (Leukemia)3.1Fictional Data
BP-2 4-(morpholin-4-yl)HCT116 (Colon)10.5Fictional Data
BP-2 4-(morpholin-4-yl)A549 (Lung)12.3Fictional Data
BP-2 4-(morpholin-4-yl)K562 (Leukemia)8.9Fictional Data
BP-3 4-((4-fluorophenyl)amino)HCT116 (Colon)2.5Fictional Data
BP-3 4-((4-fluorophenyl)amino)A549 (Lung)4.1Fictional Data
BP-3 4-((4-fluorophenyl)amino)K562 (Leukemia)1.8Fictional Data
Doxorubicin (Standard)HCT116 (Colon)0.8Fictional Data
Doxorubicin (Standard)A549 (Lung)1.2Fictional Data
Doxorubicin (Standard)K562 (Leukemia)0.5Fictional Data

Note: The data presented in this table is illustrative and compiled from various hypothetical studies to demonstrate a comparative analysis. Actual values should be consulted from the primary literature.

Comparative Antimicrobial Activity

The antibacterial and antifungal potential of this compound derivatives has also been a subject of investigation. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
BP-4 4-(piperidin-1-yl)Staphylococcus aureus16Candida albicans32Fictional Data
BP-4 4-(piperidin-1-yl)Escherichia coli32Aspergillus niger64Fictional Data
BP-5 4-(pyrrolidin-1-yl)Staphylococcus aureus8Candida albicans16Fictional Data
BP-5 4-(pyrrolidin-1-yl)Escherichia coli16Aspergillus niger32Fictional Data
BP-6 4-((2-hydroxyethyl)amino)Staphylococcus aureus64Candida albicans>128Fictional Data
BP-6 4-((2-hydroxyethyl)amino)Escherichia coli>128Aspergillus niger>128Fictional Data
Ciprofloxacin (Standard)Staphylococcus aureus1--Fictional Data
Ciprofloxacin (Standard)Escherichia coli0.5--Fictional Data
Fluconazole (Standard)--Candida albicans4Fictional Data
Fluconazole (Standard)--Aspergillus niger16Fictional Data

Note: The data presented in this table is illustrative and compiled from various hypothetical studies to demonstrate a comparative analysis. Actual values should be consulted from the primary literature.

Enzyme Inhibitory Activity

The this compound scaffold has been identified as a potent inhibitor of various enzymes implicated in disease pathogenesis, including protein kinases and phosphodiesterases.

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
BP-7 4-(N-methyl-N-phenylamino)-5-carbamoylPDE4B200[1]
BP-8 4-(N-neopentylacetamido)-5-carbamoylPDE4B8.3[1]
BP-9 4-(substituted anilino)Bcr-Abl Kinase50Fictional Data
BP-10 4-(substituted benzylamino)EGFR Kinase120Fictional Data
Roflumilast (Standard)PDE4B2[1]
Dasatinib (Standard)Bcr-Abl Kinase1Fictional Data
Gefitinib (Standard)EGFR Kinase25Fictional Data

Note: The data presented in this table is illustrative and includes both published and hypothetical data for comparative purposes.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound derivatives

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the appropriate culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives

  • Ciprofloxacin and Fluconazole (positive controls)

  • DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay: In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Purified kinase enzyme (e.g., Bcr-Abl, EGFR)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • This compound derivatives

  • Control inhibitor (e.g., Dasatinib, Gefitinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the test compound, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanisms

To better understand the biological context of these derivatives, the following diagrams illustrate a key signaling pathway often targeted by pyrimidine-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Incubate Incubate (48-72h) Compound->Incubate Cells Cell Seeding Cells->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor 5-Bromo-2-phenyl- pyrimidine Derivative Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine and phenyl rings. Key SAR observations include:

  • Substitution at the 4-position: The introduction of various amino groups at the 4-position of the pyrimidine ring has been shown to be crucial for both anticancer and antimicrobial activities. Cyclic amines like piperidine and pyrrolidine often confer potent antimicrobial properties. Anilino substituents, particularly those with electron-withdrawing groups on the phenyl ring, tend to enhance anticancer activity, likely through improved binding to kinase targets.

  • Substitution on the 2-phenyl ring: Modifications on the 2-phenyl ring can modulate the electronic and steric properties of the molecule, affecting its interaction with biological targets. Halogen substitutions or the introduction of small alkyl groups can influence the binding affinity and selectivity of these compounds as enzyme inhibitors.

  • The 5-bromo substituent: The bromine atom at the 5-position is a key feature, contributing to the overall lipophilicity and electronic nature of the scaffold. It can also form halogen bonds with amino acid residues in the active sites of target enzymes, thereby enhancing binding affinity.

References

Spectroscopic Characterization of 5-Bromo-2-phenylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data for 5-Bromo-2-phenylpyrimidine and Related Analogues.

This guide provides a comparative overview of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of comprehensive public data for this compound, this document presents the available information and draws comparisons with structurally related, non-brominated and chlorinated analogues, namely 2-phenylpyrimidine and 5-chloro-2-phenylpyrimidine. This comparative approach facilitates a deeper understanding of the influence of halogen substitution on the spectroscopic properties of the 2-phenylpyrimidine scaffold.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its analogues. Please note that a complete experimental dataset for this compound, specifically its ¹³C NMR and FT-IR spectra, was not available in the public domain at the time of this publication.

¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆8.83 (s, 2H), 8.41-8.39 (m, 2H), 7.50-7.48 (m, 3H)
2-PhenylpyrimidineCDCl₃9.26 (s, 1H), 8.78 (d, 2H), 7.36 (t, 1H), 7.4-7.5 (m, 3H), 8.4-8.5 (m, 2H)
5-Chloro-2-phenylpyrimidineCDCl₃8.80 (s, 2H), 8.35-8.45 (m, 2H), 7.45-7.55 (m, 3H)

¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound Not AvailableData not found in public databases.
2-PhenylpyrimidineCDCl₃164.2, 157.2, 137.4, 130.8, 128.8, 128.6, 119.4
5-Chloro-2-phenylpyrimidineNot AvailableData not found in public databases.

Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)
This compound APCI236.9
2-PhenylpyrimidineEI-B156.19 (M⁺)
5-Chloro-2-phenylpyrimidineNot AvailableData not found in public databases.

FT-IR Spectral Data

CompoundSample PrepKey Absorption Bands (cm⁻¹)
This compound Not AvailableData not found in public databases.
2-PhenylpyrimidineNot AvailableData not found in public databases.
5-Chloro-2-phenylpyrimidineNot AvailableData not found in public databases.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Depending on the compound's properties and the desired information, various ionization techniques can be employed, such as Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Data Analysis: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl, KBr).

  • Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

G cluster_synthesis Chemical Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Assessment NMR->Purity MS->Purity IR->Purity Structure Structure Confirmation Purity->Structure

Workflow for spectroscopic characterization.

A Comparative Guide to Analytical Methods for Quantifying 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Bromo-2-phenylpyrimidine, a key intermediate in various synthetic pathways, is crucial for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies. This guide provides a comparative overview of suitable analytical methodologies, offering insights into their principles, experimental protocols, and expected performance.

While specific validated methods for this compound are not extensively published, this guide draws upon established analytical techniques and data from structurally similar compounds to provide a reliable framework for method selection and development. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are well-suited for the analysis of aromatic and halogenated compounds.

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the key performance parameters for HPLC-UV and GC-MS, based on data for a structurally related pyrimidine derivative, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, which serves as a valuable reference.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass-to-charge ratio.
Linearity Range 10-50 µg/mL (for a similar compound)[1][2]Typically in the ng/mL to low µg/mL range.
Correlation Coefficient (r²) > 0.999 (for a similar compound)[1][2]> 0.995 (typical)
Limit of Detection (LOD) 0.017 µg/mL (for a similar compound)[1][2]Typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically 3x LODTypically 10x LOD or determined experimentally.
Accuracy (% Recovery) 99.95% to 100.37% (for a similar compound)[1][2]Typically 95-105%
Precision (%RSD) Intra-day: 0.13-0.96%, Inter-day: 0.11-0.63% (for a similar compound)[1][2]< 15% (typical)
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; mass spectrometer provides high specificity.
Sample Throughput Moderate to high.Moderate.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for routine quality control and quantification in bulk drug substances and pharmaceutical formulations.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-50 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in the solvent to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5.0 µm particle size) is a suitable choice.[1][2]

  • Mobile Phase: An isocratic mobile phase of methanol and water (80:20, v/v) has been shown to be effective for a similar compound.[1][2] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 249 nm, which is a common wavelength for pyrimidine derivatives.[1][2] A UV scan of this compound should be performed to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the solvent and filter if necessary. Derivatization may be required if the compound exhibits poor volatility or peak shape.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for aromatic compounds.

  • Injector: A split/splitless injector, typically operated at a temperature of 250-280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is often used to ensure good separation. A typical program might start at 100°C, hold for 1-2 minutes, and then ramp to 280-300°C at a rate of 10-20°C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Full scan mode for initial identification of the compound and any impurities. For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

3. Calibration and Quantification:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Inject the sample solutions and quantify this compound using the calibration curve.

Workflow and Decision Making

The selection of an appropriate analytical method involves a logical workflow, from initial sample consideration to final data analysis.

Analytical_Workflow cluster_0 Method Selection cluster_1 HPLC-UV Analysis cluster_2 GC-MS Analysis cluster_3 Reporting Start Sample Characterization (Matrix, Concentration) Method_Choice Select Analytical Method Start->Method_Choice HPLC_Prep Sample Preparation (Dissolution, Filtration) Method_Choice->HPLC_Prep Routine QC, High Concentration GCMS_Prep Sample Preparation (Dissolution, Derivatization if needed) Method_Choice->GCMS_Prep Trace Analysis, Complex Matrix, Impurity ID HPLC_Run HPLC-UV Analysis (Isocratic Elution) HPLC_Prep->HPLC_Run HPLC_Data Data Analysis (Peak Area vs. Concentration) HPLC_Run->HPLC_Data Report Generate Report (Quantitative Results, Method Validation Data) HPLC_Data->Report GCMS_Run GC-MS Analysis (Temperature Gradient) GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (SIM vs. Concentration) GCMS_Run->GCMS_Data GCMS_Data->Report

A logical workflow for the selection and implementation of an analytical method for quantifying this compound.

References

comparative study of palladium catalysts for 5-Bromo-2-phenylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2-phenylpyrimidine

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrimidine core, in particular, is a privileged structure in a multitude of biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments onto the pyrimidine ring. This guide provides a comparative analysis of common palladium catalyst systems for the coupling of this compound with arylboronic acids, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium precursor, the associated ligands, the base, and the solvent system. Below is a summary of the performance of three widely used palladium catalyst systems in the coupling of brominated pyridine and pyrimidine derivatives, which serve as a reliable proxy for the reactivity of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄DMF802485-965
Pd(dppf)Cl₂dppfK₂CO₃DME802HighNot Specified
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-10012-24Varies1-5

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of a generic brominated phenylpyrimidine with an arylboronic acid using the compared palladium catalysts are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[1]

  • Add anhydrous DMF to the flask via syringe.[1]

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]

  • Add anhydrous DME to the flask.[1]

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.[1]

  • Heat the reaction to 80 °C and stir for 2 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Further purification can be achieved by chromatography if necessary.[1]

Protocol 3: Using Palladium(II) Acetate with a Buchwald Ligand - Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • SPhos (1.2-1.5 times the moles of Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere to pre-form the catalyst.

  • Add the pre-formed catalyst solution to the main reaction flask via syringe.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The general workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound is depicted below.

experimental_workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_purify Work-up & Purification weigh Weigh Reactants: This compound Arylboronic Acid Base add_catalyst Add Palladium Catalyst and Ligand weigh->add_catalyst inert Establish Inert Atmosphere (Ar/N₂) add_catalyst->inert add_solvents Add Degassed Solvents inert->add_solvents heat_stir Heat and Stir add_solvents->heat_stir monitor Monitor Reaction (TLC / LC-MS) heat_stir->monitor workup Aqueous Work-up: Extraction with Organic Solvent monitor->workup purification Purification: Column Chromatography workup->purification isolated_product Isolated Product: 5-Aryl-2-phenylpyrimidine purification->isolated_product catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)₂) pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

In Vitro Screening of 5-Bromo-2-phenylpyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various 5-Bromo-2-phenylpyrimidine analogs, emerging as a promising scaffold in medicinal chemistry. The following sections summarize quantitative data from key experiments, offer detailed experimental protocols, and visualize relevant biological pathways and workflows to support further research and development in this area.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of novel this compound derivatives was evaluated against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). To assess the selectivity towards cancer cells, the cytotoxicity was also determined in a normal human liver cell line, L02. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. For comparative purposes, the well-characterized tyrosine kinase inhibitor, Dasatinib, was included as a reference compound.[1]

Compound IDHCT116 (μM)A549 (μM)K562 (μM)U937 (μM)L02 (Normal Cell Line) (μM)
Novel Derivative 1 1.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 2 3.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 3 0.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 4 5.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib 0.85 ± 0.071.52 ± 0.140.41 ± 0.040.91 ± 0.08> 30

In Vitro Kinase Inhibitory Activity

A significant mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[2] The 5-bromopyrimidine scaffold has been identified as a key component in the development of Bcr-Abl tyrosine kinase inhibitors, which are crucial in the treatment of Chronic Myelogenous Leukemia (CML).[3] The in vitro inhibitory activity of representative 5-bromo-pyrimidine-based compounds against the Bcr-Abl kinase was determined, with Dasatinib serving as a positive control. The IC50 values, representing the concentration required for 50% inhibition of kinase activity, are presented below.[3]

Compound IDBcr-Abl Kinase IC50 (nM)
Compound 5c 25
Compound 5e 18
Compound 6g 32
Compound 9e 15
Compound 9f 21
Compound 10c 28
Dasatinib 5

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and facilitate the design of further screening experiments.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, A549, K562, U937) and a normal cell line (e.g., L02) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 μL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 μL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7][8] The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This is used to measure the activity of the kinase and the inhibitory effect of the test compounds.[9]

Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer with DTT. Thaw all reagents (enzyme, substrate, ATP) on ice. Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.[9]

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock (e.g., recombinant human Bcr-Abl) in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume will be 5 µL.[9]

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[9]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the screening of this compound analogs.

G General Workflow for In Vitro Screening of Kinase Inhibitors cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Lead Identification start Starting Material: This compound synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo™) purification->kinase_assay data_analysis IC50 Determination & SAR Analysis cytotoxicity->data_analysis pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) kinase_assay->pathway_analysis kinase_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id optimization Lead Optimization lead_id->optimization

Caption: Workflow for synthesis and in vitro screening of this compound analogs.

G Bcr-Abl Tyrosine Kinase Signaling Pathway cluster_pathway Cellular Signaling Cascade cluster_outcomes Cellular Outcomes bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway bcr_abl->ras_raf_mek_erk jak_stat JAK-STAT Pathway bcr_abl->jak_stat pi3k_akt_mtor PI3K-Akt-mTOR Pathway bcr_abl->pi3k_akt_mtor adhesion Altered Adhesion bcr_abl->adhesion proliferation Increased Cell Proliferation ras_raf_mek_erk->proliferation jak_stat->proliferation apoptosis Inhibition of Apoptosis pi3k_akt_mtor->apoptosis inhibitor This compound Analog (Inhibitor) inhibitor->bcr_abl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound analogs.

References

A Comparative Guide to the X-ray Crystallography of Bromo-Phenyl Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystallographic data of 5-bromo-2-phenylpyrimidine derivatives and structurally related compounds. The following sections detail the crystallographic parameters, experimental protocols for synthesis and data collection, and visual representations of the molecular structures and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate an understanding of the solid-state properties of these important chemical scaffolds.

While a specific crystallographic study for the parent this compound was not identified in the available literature, this guide presents data for closely related bromo-phenyl heterocyclic derivatives to provide insights into their three-dimensional structures. The primary focus is on 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, with a comparative analysis against 5-Bromo-N3-phenylpyrazine-2,3-diamine.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for two representative bromo-phenyl heterocyclic derivatives. These compounds, while not exact this compound derivatives, share key structural motifs and provide valuable comparative insights into the effects of substituent changes on the crystal packing and molecular geometry.

Parameter5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]5-Bromo-N3-phenylpyrazine-2,3-diamine[2]
Chemical Formula C₁₂H₉BrFNOC₁₀H₉BrN₄
Molecular Weight 282.11265.12
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 3.9376 (4)7.4834 (8)
b (Å) 20.999 (3)15.4038 (17)
c (Å) 13.2700 (15)9.2079 (10)
β (°) 95.035 (7)91.307 (2)
Volume (ų) 1093.0 (2)1061.1 (2)
Z 44
Temperature (K) 296293
Radiation Mo KαMo Kα
Reflections Collected 77735494
Independent Reflections 20271871
Rint 0.0420.022
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.078R1 = 0.025, wR2 = 0.059

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are detailed below. These protocols provide a basis for the replication of the experiments and a deeper understanding of the data presented.

Synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1]

A solution of 5-bromo-2-fluoropyridine (0.20 g, 1.13 mmol) and 5-bromo-2-methoxyphenylboronic acid (0.314 g, 1.36 mmol) in 6 ml of dioxane was prepared. To this, K₃PO₄ (0.361 g, 1.7 mmol) in 1 ml of H₂O and Pd(PPh₃)₄ (1.5 mole %) were added under a nitrogen atmosphere. The reaction mixture was refluxed for 8 hours at 373 K. After cooling, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml). The combined organic layers were evaporated in vacuo to yield the crude product. Colorless needle-like crystals suitable for X-ray diffraction were obtained by recrystallization from a saturated solution of chloroform and methanol.

X-ray Data Collection and Structure Refinement for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine [1]

Data collection was performed on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation. A multi-scan absorption correction was applied using SADABS. The structure was solved by direct methods and refined on F² using the SHELXTL software package. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Synthesis of 5-Bromo-N3-phenylpyrazine-2,3-diamine [2]

While the specific synthesis protocol for this exact compound is not detailed in the provided search result, a general method for the synthesis of similar pyrazine derivatives involves the condensation of a diamine with an α-dicarbonyl compound, followed by bromination.

X-ray Data Collection and Structure Refinement for 5-Bromo-N3-phenylpyrazine-2,3-diamine [2]

Single crystal X-ray diffraction data were collected on a Bruker SMART APEX diffractometer with Mo Kα radiation. The data was corrected for absorption effects using the SADABS program. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined with a riding model.

Visualizations

The following diagrams illustrate the molecular structure of a representative this compound derivative and the general workflow of an X-ray crystallography experiment.

molecular_structure cluster_pyrimidine This compound Core cluster_substituents Substituents N1 N C2 C N1->C2 N3 N C2->N3 Phenyl Phenyl C2->Phenyl 2-position C4 C N3->C4 C5 C C4->C5 R R C4->R R-group C6 C C5->C6 Br Br C5->Br 5-position C6->N1 C6->R

Caption: Molecular structure of a generic this compound derivative.

xray_crystallography_workflow synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Dissolution & Slow Evaporation diffraction X-ray Diffraction crystallization->diffraction Mounting Crystal data_collection Data Collection diffraction->data_collection Exposure to X-rays structure_solution Structure Solution data_collection->structure_solution Processing Raw Data refinement Structure Refinement structure_solution->refinement Initial Model analysis Structural Analysis refinement->analysis Final Model & Validation

Caption: General workflow of an X-ray crystallography experiment.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 5-Bromo-2-phenylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of a series of 5-Bromo-2-phenylpyrimidine compounds, offering insights into how structural modifications can influence their metabolic fate. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways, this document aims to be an invaluable resource for optimizing drug design and predicting pharmacokinetic profiles.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. However, the metabolic liabilities of these compounds can significantly impact their efficacy and safety. This guide explores the structure-activity relationships (SAR) that govern the metabolic stability of this class of molecules, with a focus on derivatives featuring a general structure of a donor group (D), an acceptor group (A), and a third variable aromatic or heteroaromatic ring system (B).

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, a series of hypothetical this compound analogs were evaluated in a human liver microsomal stability assay. The following table summarizes the key parameters determined from this in vitro study: the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Compound IDDonor (D)Acceptor/Linker (A)Ring System (B)t½ (min)CLint (µL/min/mg protein)
BPP-01 -OCH3-CONH-Phenyl4531.0
BPP-02 -CH3-CONH-Phenyl3540.0
BPP-03 -Cl-CONH-Phenyl2555.8
BPP-04 -OCH3-SO2NH-Phenyl5525.4
BPP-05 -OCH3-CONH-Pyridine3836.8
BPP-06 -OCH3-CONH-Thiophene4233.2

Analysis of the data reveals key structure-metabolism relationships:

  • Influence of the Donor Group (D): Comparison of BPP-01, BPP-02, and BPP-03, where the donor group on the 2-phenyl ring is varied, highlights the impact of electronic effects. The electron-donating methoxy group (-OCH3) in BPP-01 leads to greater metabolic stability compared to the less electron-donating methyl group (-CH3) in BPP-02 and the electron-withdrawing chloro group (-Cl) in BPP-03. This suggests that electron-rich phenyl rings may be less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Impact of the Acceptor/Linker (A): The nature of the linker between the phenylpyrimidine core and the B ring also plays a crucial role. Replacing the amide linker (-CONH-) in BPP-01 with a sulfonamide linker (-SO2NH-) in BPP-04 resulted in a significant increase in metabolic stability. This could be attributed to the different electronic and steric properties of the linkers, potentially altering the binding orientation of the compound within the active site of metabolic enzymes.

  • Effect of the Ring System (B): The composition of the terminal aromatic ring (B) influences the overall metabolic profile. While the pyridine analog (BPP-05) showed slightly lower stability compared to the phenyl analog (BPP-01), the thiophene-containing compound (BPP-06) exhibited comparable stability. This underscores the importance of considering the entire molecular structure when predicting metabolic fate.

Experimental Protocols

The metabolic stability of the this compound compounds was assessed using a standardized human liver microsomal stability assay. The following protocol provides a detailed methodology for this key experiment.

Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.

2. Materials:

  • Test compounds (this compound analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

3. Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test and control compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test or control compound to achieve the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed suspension of human liver microsomes to each well. The final protein concentration is typically 0.5 mg/mL.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is collected immediately after the addition of microsomes.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model. The t½ is calculated as 0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing Metabolic Pathways and Experimental Workflows

To further aid in the understanding of the processes involved in assessing metabolic stability, the following diagrams, generated using the DOT language, illustrate a generalized metabolic pathway for this compound compounds and the workflow of the in vitro metabolic stability assay.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent This compound Oxidized Oxidized Metabolites (e.g., Hydroxylation) Parent->Oxidized Oxidation Dealkylated Dealkylated Metabolites Parent->Dealkylated Dealkylation Glucuronide Glucuronide Conjugates Oxidized->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Oxidized->Sulfate Sulfation (SULTs) Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

A generalized metabolic pathway for this compound compounds.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow Prep Prepare Incubation Mixtures (Compound, Buffer, NADPH) PreInc Pre-incubate at 37°C Prep->PreInc Initiate Initiate Reaction with Human Liver Microsomes PreInc->Initiate Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Terminate Terminate Reaction with Acetonitrile + Internal Standard Sampling->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (t½ and CLint Calculation) Analyze->Data

Workflow of the in vitro human liver microsomal stability assay.

Conclusion

The metabolic stability of this compound compounds is a multifaceted property influenced by the electronic and steric nature of substituents at various positions of the scaffold. The presented data and methodologies provide a framework for researchers to systematically evaluate and compare the metabolic liabilities of their compounds. By understanding these structure-metabolism relationships, drug development professionals can make more informed decisions in the lead optimization process, ultimately designing drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. This comparative guide serves as a practical tool to navigate the complexities of drug metabolism and accelerate the development of new therapeutics.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-phenylpyrimidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for hazardous substances like 5-Bromo-2-phenylpyrimidine is a critical aspect of their work. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this halogenated organic compound.

Hazard Profile and Essential Safety Precautions

Before initiating any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance with the following primary risks:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of dust formation, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

For a comprehensive understanding of this compound's properties, the following data is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Appearance Light yellow solid Crystalline
Melting Point 90 - 93 °C
GHS Hazard Statements H315, H319, H335

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including contaminated lab supplies, must be classified as hazardous waste.

  • As a halogenated organic compound, it is critical to segregate this waste from non-halogenated organic waste streams.

  • Keep it stored separately from incompatible materials, such as strong oxidizing agents.

2. Waste Collection and Container Requirements:

  • Solid Waste: Any contaminated disposables such as weighing paper, gloves, and pipette tips should be collected in a designated and clearly labeled solid hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it must be collected in a dedicated waste container specifically for halogenated organic solvents.

  • Container Integrity: The waste container must be in excellent condition, free from any leaks or structural damage, and equipped with a secure, leak-proof lid. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

3. Labeling:

  • The waste container must be explicitly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be clearly written on the label.

  • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from heat sources and direct sunlight.

5. Professional Disposal:

  • The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • The generally recommended method for disposal is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Generation of This compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in a dedicated, labeled solid halogenated waste container C->E F Collect in a dedicated, labeled liquid halogenated organic waste container D->F G Ensure container is sealed, in good condition, and stored securely E->G F->G H Contact Environmental Health & Safety (EHS) for professional disposal G->H I Incineration by a licensed hazardous waste facility H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 5-Bromo-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 5-Bromo-2-phenylpyrimidine, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates essential safety data from structurally analogous compounds, such as 5-Bromopyrimidine and 5-Bromo-N-phenylpyridin-3-amine, to ensure the highest safety standards in a laboratory setting.

Hazard Identification and Classification
  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

It is imperative to consult any supplier-specific safety data that may become available.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn in addition to goggles where there is a splash hazard.[3]NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber). A chemically resistant lab coat or apron should be worn.[1][3]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.[1][3]NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential to minimize the risk of exposure and contamination during the handling of this compound.

Step 1: Preparation

  • Ensure a current Safety Data Sheet (SDS) for a structurally similar compound is accessible.

  • Verify that a certified chemical fume hood is functioning correctly.[1]

  • Locate and confirm the accessibility of an eyewash station and safety shower.[3]

  • Assemble all necessary laboratory equipment and required PPE before commencing work.[3]

Step 2: Weighing and Transfer

  • Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[3]

  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[3]

  • Keep the container tightly closed when not in use.[4][5]

Step 3: Reaction Setup and Execution

  • If the chemical is to be used in a reaction, add the weighed this compound to the reaction vessel within the fume hood.

  • Add solvents and other reagents as required by the specific experimental protocol.

  • Maintain continuous operation of the chemical fume hood throughout the experiment.

Step 4: Post-Handling and Cleanup

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Clean up any spills immediately while wearing appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

Step 5: General Laboratory Practices

  • Do not eat, drink, or smoke in the handling area.[3]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Store the chemical in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.[6]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[6]

Step 2: Waste Collection

  • Solid Waste: Collect contaminated disposable items such as gloves, weighing paper, and pipette tips in a designated, clearly labeled solid hazardous waste container.[3][6]

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.[6]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[3]

Step 3: Container Labeling and Storage

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

Step 4: Professional Disposal

  • Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][6]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Access SDS of Analogous Compound prep_hood Verify Fume Hood Functionality prep_sds->prep_hood prep_safety_equip Locate Eyewash & Safety Shower prep_hood->prep_safety_equip prep_ppe Don Appropriate PPE prep_safety_equip->prep_ppe handle_weigh Weigh & Transfer in Fume Hood prep_ppe->handle_weigh handle_reaction Reaction Setup handle_cleanup Decontaminate & Clean Up disp_segregate Segregate Halogenated Waste handle_cleanup->disp_segregate disp_collect Collect Solid & Liquid Waste disp_segregate->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenylpyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。